molecular formula C11H24BCl2N3O5 B8075223 Numidargistat dihydrochloride

Numidargistat dihydrochloride

Cat. No.: B8075223
M. Wt: 360.0 g/mol
InChI Key: ADSLCSYZAQTXGU-DVVKEHQFSA-N
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Description

Numidargistat dihydrochloride is a useful research compound. Its molecular formula is C11H24BCl2N3O5 and its molecular weight is 360.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSLCSYZAQTXGU-DVVKEHQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BCl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Numidargistat Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat dihydrochloride (formerly CB-1158) is a potent, orally bioavailable small molecule inhibitor of the enzymes arginase 1 (ARG1) and arginase 2 (ARG2). Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea. In the tumor microenvironment, increased arginase activity by myeloid-derived suppressor cells (MDSCs) and other tumor-infiltrating myeloid cells leads to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby enhancing the body's anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of both ARG1 and ARG2.[1][2][3] By blocking the enzymatic activity of arginase, it prevents the depletion of L-arginine in the tumor microenvironment.[4][5] The restoration of extracellular L-arginine levels is crucial for several aspects of T-cell-mediated immunity:

  • T-Cell Receptor (TCR) Signaling: L-arginine is essential for the proper expression and function of the TCR complex, including the CD3ζ chain, which is critical for signal transduction upon antigen recognition.[6] Arginine depletion leads to the downregulation of CD3ζ, impairing T-cell activation.[6][7]

  • T-Cell Proliferation and Activation: Sufficient levels of L-arginine are required for T-cell proliferation and the acquisition of effector functions.[6] By restoring L-arginine, this compound promotes the expansion and activation of tumor-specific T-cells.[5][8]

  • Production of Pro-inflammatory Cytokines: L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in the immune response. Restored arginine levels can lead to increased NO production and the secretion of pro-inflammatory cytokines that contribute to an anti-tumor environment.[4][5]

The ultimate effect of arginase inhibition by this compound is the reversal of myeloid cell-mediated immune suppression, leading to a more robust and effective anti-tumor immune response.[4][5]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro assays.

TargetAssay SystemIC50 (nM)Reference
Recombinant Human Arginase 1Cell-free enzymatic assay86[1][2]
Recombinant Human Arginase 2Cell-free enzymatic assay296[1][2]
Native Arginase 1 in human granulocyte lysateCell-based assay178[2]
Native Arginase 1 in human erythrocyte lysateCell-based assay116[2]
Native Arginase 1 in human hepatocyte lysateCell-based assay158[2]
Native Arginase in human HepG2 cell lineCell-based assay32,000[1]
Native Arginase in human K562 cell lineCell-based assay139,000[1]
Native Arginase in primary human hepatocytesCell-based assay210,000[1]

Table 1: In Vitro Inhibitory Activity of this compound

Clinical data from the NCT02903914 trial provides insights into the anti-tumor activity of this compound.

Treatment ArmOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
Numidargistat Monotherapy3%27% (Partial Response + Stable Disease)[1]
Numidargistat + Pembrolizumab7%37% (Partial Response)[1]

Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors (NCT02903914)

Experimental Protocols

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the IC50 value of an arginase inhibitor by measuring the amount of urea produced.

Materials:

  • Recombinant human arginase 1 or 2

  • L-arginine hydrochloride (substrate)

  • MnCl2 (cofactor)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

  • Developing reagent: 2 mM o-phthaldialdehyde (OPA), 2 mM N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 50 mM boric acid, 1 M sulfuric acid, 0.03% Brij-35.[9]

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 515 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, MnCl2 (final concentration, e.g., 200 µM), and the diluted test compound.[9]

  • Add the recombinant arginase enzyme to each well (except for the blank control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding L-arginine hydrochloride (final concentration, e.g., 10 mM for ARG1, 20 mM for ARG2).[9]

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).[9]

  • Stop the reaction and detect the generated urea by adding the developing reagent to each well.[1][9]

  • Incubate at room temperature for a specified time (e.g., 20 minutes) to allow for color development.[1]

  • Measure the absorbance at 515 nm using a plate reader.[1][9]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1][9]

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of arginase inhibition on T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 beads or phytohemagglutinin (PHA))

  • Supernatants from cultured myeloid cells (e.g., polymorphonuclear neutrophils - PMNs) with or without this compound.

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU or [3H]-thymidine)

  • Flow cytometer or scintillation counter

Procedure:

  • Isolate human PMNs and incubate them in culture medium with or without this compound (e.g., 100 µM) for a specified time (e.g., 72 hours) to generate conditioned supernatants.

  • Isolate T-cells from healthy donor blood.

  • Label the T-cells with a proliferation dye like CFSE, if using flow cytometry.

  • Activate the T-cells with anti-CD3/anti-CD28 beads in the presence of the conditioned PMN supernatants.

  • Culture the T-cells for a period of 48 to 72 hours.

  • Assess T-cell proliferation:

    • Flow Cytometry (CFSE): Analyze the dilution of the CFSE dye, where each peak of reduced fluorescence intensity represents a cell division.

    • BrdU Incorporation: Measure the incorporation of the thymidine analog BrdU into newly synthesized DNA using an ELISA-based assay.

    • [3H]-Thymidine Incorporation: Measure the incorporation of radioactive thymidine into the DNA of proliferating cells using a scintillation counter.

  • Compare the proliferation of T-cells cultured in supernatants from untreated PMNs versus those treated with this compound to determine the effect of arginase inhibition on reversing T-cell suppression.

Visualizations

G cluster_Outcome Outcome Myeloid Cells Myeloid Cells Arginase Arginase Myeloid Cells->Arginase expresses L-Arginine_depleted L-Arginine (depleted) Arginase->L-Arginine_depleted depletes TCR TCR Signaling (CD3ζ expression) L-Arginine_depleted->TCR suppresses Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits Proliferation Proliferation & Activation TCR->Proliferation Effector Effector Function Proliferation->Effector Immunity Anti-Tumor Immunity Effector->Immunity enhances

Caption: Signaling pathway of this compound's mechanism of action.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of Numidargistat add_inhibitor Add inhibitor and reagents to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare assay reagents (Buffer, MnCl2, Arginase) prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add L-Arginine to start reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_developer Add developing reagent to detect urea incubate->add_developer read_absorbance Read absorbance at 515 nm add_developer->read_absorbance calculate_ic50 Calculate % inhibition and determine IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for an in vitro arginase inhibition assay.

References

The Role of Numidargistat Dihydrochloride in Immuno-Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2). In the tumor microenvironment, high arginase activity by myeloid-derived suppressor cells (MDSCs) and other myeloid cells leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function. This L-arginine depletion represents a significant mechanism of immune evasion by tumors. Numidargistat, by inhibiting arginase, restores L-arginine levels, thereby reversing this immunosuppressive mechanism and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of immuno-oncology.

Mechanism of Action: Reversing Myeloid-Mediated Immune Suppression

Numidargistat is a competitive inhibitor of both human arginase 1 and arginase 2.[1][2] Arginase, a manganese-dependent enzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] Tumor-infiltrating myeloid cells, including MDSCs and neutrophils, upregulate arginase expression, leading to a depletion of L-arginine in the tumor microenvironment.[3][4] This lack of L-arginine impairs T-cell receptor signaling, reduces the expression of CD3ζ chain, and ultimately suppresses the proliferation and effector function of cytotoxic T lymphocytes (CTLs).

By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells and other immune cells.[3] Restored L-arginine levels promote T-cell proliferation and activation, leading to an enhanced immune response against tumor cells.[4] Furthermore, L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with pleiotropic roles in inflammation and anti-tumor immunity. Numidargistat itself has been shown to have no direct effect on NOS.[5][6]

The proposed signaling pathway for Numidargistat's action is depicted below:

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cells MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 (ARG1) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes L_Ornithine L-Ornithine + Urea L_Arginine->L_Ornithine hydrolyzes to T_Cell T-Cell L_Arginine->T_Cell activates T_Cell_Suppression T-Cell Suppression (Impaired proliferation & function) L_Arginine->T_Cell_Suppression low levels cause Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity promotes Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase inhibits start Start prepare_reagents Prepare Assay Buffer (100 mM sodium phosphate, 130 mM NaCl, pH 7.4) + 1 mg/mL BSA, 200 µM MnCl2 start->prepare_reagents prepare_enzyme Prepare Recombinant ARG1 or ARG2 Solution prepare_reagents->prepare_enzyme prepare_substrate Prepare L-arginine Substrate (10 mM for ARG1, 20 mM for ARG2) prepare_reagents->prepare_substrate prepare_inhibitor Prepare Serial Dilutions of Numidargistat prepare_reagents->prepare_inhibitor mix_components Mix Enzyme, Inhibitor, and Buffer in a 96-well plate prepare_enzyme->mix_components prepare_inhibitor->mix_components add_substrate Add L-arginine to Initiate Reaction mix_components->add_substrate incubate Incubate at 37°C for 1 hour add_substrate->incubate stop_reaction Add Developing Reagent to Stop Reaction and Detect Urea incubate->stop_reaction measure_absorbance Measure Absorbance at 515 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 using a four-parameter logistic curve fit measure_absorbance->calculate_ic50 end End calculate_ic50->end start Start seed_cells Seed HepG2 or K-562 cells in 96-well plates start->seed_cells treat_cells Treat cells with a dose-titration of Numidargistat seed_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate harvest_supernatant Harvest cell culture medium incubate->harvest_supernatant detect_urea Determine urea concentration in the medium harvest_supernatant->detect_urea calculate_ic50 Calculate IC50 detect_urea->calculate_ic50 background_control Use wells with media without cells as background controls background_control->detect_urea end End calculate_ic50->end start Start implant_tumors Implant tumor cells (e.g., CT26) subcutaneously or orthotopically into mice start->implant_tumors start_treatment Begin treatment with Numidargistat (e.g., 100 mg/kg, p.o., twice daily) +/- combination agent (e.g., anti-PD-L1) implant_tumors->start_treatment monitor_mice Monitor tumor volume and body weight three times per week start_treatment->monitor_mice end_of_study End of study (e.g., when tumors reach a predetermined size) monitor_mice->end_of_study collect_tissues Collect tumors and other tissues for analysis (e.g., flow cytometry for immune cell infiltration) end_of_study->collect_tissues analyze_data Analyze tumor growth inhibition and changes in immune cell populations collect_tissues->analyze_data end End analyze_data->end

References

Investigating the Antineoplastic Activities of Numidargistat Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride, also known as CB-1158 or INCB01158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and activation of cytotoxic T-lymphocytes.[4] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby reversing myeloid-derived suppressor cell (MDSC)-mediated immunosuppression and promoting an anti-tumor immune response.[5][6] This technical guide provides a comprehensive overview of the preclinical antineoplastic activities of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Reversing Immune Suppression

Numidargistat's primary antineoplastic activity is not derived from direct cytotoxicity to cancer cells but from its immunomodulatory effects within the TME.[7] Myeloid-derived suppressor cells (MDSCs) and polymorphonuclear cells (PMNs) in the TME secrete arginase, leading to the depletion of L-arginine.[4] This amino acid is crucial for T-cell receptor (TCR) signaling and the proliferation of activated T-cells. L-arginine deprivation leads to the downregulation of the CD3ζ chain, a critical component of the T-cell receptor, impairing T-cell function.[8]

Numidargistat inhibits arginase, increasing the bioavailability of L-arginine in the TME.[5] This restoration of L-arginine levels reverses the immunosuppressive effects of MDSCs, promoting the proliferation and activation of T-cells and enhancing the lymphocyte-mediated immune response against tumor cells.[2][5] Preclinical studies have demonstrated that treatment with Numidargistat leads to an increase in tumor-infiltrating CD8+ T-cells and Natural Killer (NK) cells, along with a rise in inflammatory cytokines and the expression of interferon-inducible genes.[6][7]

Numidargistat_Mechanism_of_Action TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cells (MDSCs) Arginase Arginase MDSC->Arginase secretes L_Arginine L-Arginine Arginase->L_Arginine depletes L_Ornithine L-Ornithine + Urea L_Arginine->L_Ornithine T_Cell T-Cell L_Arginine->T_Cell required for Suppression T-Cell Suppression (Impaired Proliferation & Function) T_Cell->Suppression leads to Activation T-Cell Activation & Proliferation T_Cell->Activation leads to Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase Tumor_Immunity Anti-Tumor Immune Response Activation->Tumor_Immunity

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro and In Vivo Efficacy

Numidargistat has demonstrated potent and selective inhibition of arginase in a variety of preclinical models. The following tables summarize the key quantitative data on its activity.

Table 1: In Vitro Inhibitory Activity of Numidargistat
TargetSystemIC50 ValueReference
Recombinant Human Arginase 1Enzyme Assay86 nM[1][9]
Recombinant Human Arginase 2Enzyme Assay296 nM[1][9]
Native Arginase 1Human Granulocyte Lysate178 nM[1][9]
Native Arginase 1Human Erythrocyte Lysate116 nM[1][9]
Native Arginase 1Human Hepatocyte Lysate158 nM[1][9]
Native Arginase 1Cancer Patient Plasma122 nM[1][9]
Intracellular ArginaseHuman HepG2 Cells32 µM[1][9]
Intracellular ArginaseHuman K562 Cells139 µM[1][9]
Intracellular ArginasePrimary Human Hepatocytes210 µM[1][9]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Activity of Numidargistat
Tumor ModelAdministrationKey FindingsReference
CT26, LLC, B16, 4T1 Syngeneic Mouse Models100 mg/kg, p.o., twice dailySignificant inhibition of tumor growth.[7]
CT26 Syngeneic Mouse ModelIn combination with anti-PD-L1Enhanced tumor growth inhibition.[9]
4T1 Orthotopic Mouse ModelIn combination with anti-CTLA-4 and anti-PD-1Significant reduction in primary tumor growth and lung metastases.[7]
LLC Tumor-Bearing SCID MiceMonotherapyEfficacy was abrogated, indicating an immune-mediated mechanism.[7]

p.o.: Per os (by mouth)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted to evaluate Numidargistat.

Recombinant Arginase Activity Assay

This assay quantifies the inhibitory activity of Numidargistat against purified arginase enzymes.

Recombinant_Arginase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant Human Arginase 1 (2 nM) or Arginase 2 (4 nM) Incubation Incubate at 37°C for 30 minutes Enzyme->Incubation Buffer Reaction Buffer (see text for components) Buffer->Incubation Substrate L-arginine Substrate->Incubation Inhibitor Dose-titration of Numidargistat Inhibitor->Incubation Urea_Detection Quantify Urea Production (e.g., QuantiChrom Urea Assay Kit) Incubation->Urea_Detection Data_Analysis Plot data and fit to a four-parameter equation to determine IC50 Urea_Detection->Data_Analysis

Figure 2: Workflow for Recombinant Arginase Activity Assay.

Methodology:

  • Recombinant full-length human Arginase 1 (Arg1) or Arginase 2 (Arg2) is prepared in a reaction buffer (137 mM NaCl, 2.7 mM KCl, 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 0.005% Triton X-100, 0.5 mM DTT, 0.5 mM MgCl₂, 0.1 mM CaCl₂, and L-arginine, pH 7.4).[7]

  • A dose-titration of this compound is added to the enzyme solution.

  • The enzymatic reaction is initiated by the addition of L-arginine and incubated at 37°C for 30 minutes.[7]

  • The amount of urea produced, a direct product of arginase activity, is quantified using a spectrophotometric method, such as the QuantiChrom Urea Assay Kit.[7]

  • The results are plotted, and a four-parameter logistic regression is used to determine the IC50 value.[7]

Intracellular Arginase Activity Assay (Cell-Based)

This assay measures the ability of Numidargistat to inhibit arginase within living cells.

Methodology:

  • Arginase-expressing cell lines, such as HepG2 or K-562, are seeded in 96-well plates.[1]

  • Cells are treated with a dose-titration of Numidargistat in specialized cell culture media for 24 hours.[1]

  • After the incubation period, the cell culture medium is harvested.

  • The concentration of urea in the harvested medium is determined. Wells containing media without cells serve as a background control.[1]

  • The IC50 is calculated based on the reduction in urea generation in the presence of the inhibitor.

In Vivo Syngeneic Tumor Model Studies

These studies evaluate the antitumor efficacy of Numidargistat in immunocompetent mice.

In_Vivo_Tumor_Model_Workflow cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Prep Prepare murine cancer cell suspension (e.g., 10^6 CT26 cells) Implantation Inject cells subcutaneously into the flank of mice Cell_Prep->Implantation Treatment_Start Begin treatment 1 day post-implant Implantation->Treatment_Start Dosing Administer Numidargistat (100 mg/kg, p.o., BID) or Vehicle Control Treatment_Start->Dosing Measurement Measure tumor volume and body weight 3x per week Dosing->Measurement throughout study Endpoint Continue until study endpoint (e.g., tumor volume limit) Measurement->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis

Figure 3: General Workflow for In Vivo Syngeneic Tumor Model Studies.

Methodology:

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., 10⁶ CT26 colon carcinoma cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[1] For orthotopic models like the 4T1 breast cancer model, 10⁵ cells are injected into the mammary fat pad.[1]

  • Treatment: One day after tumor implantation, treatment is initiated. Numidargistat is administered by oral gavage, typically at a dose of 100 mg/kg, twice daily.[1][9] The control group receives a vehicle (e.g., water).[1]

  • Monitoring: Tumor volume is measured three times per week using digital calipers, calculated with the formula (length × width²)/2.[1] Body weight is also monitored to assess toxicity.

  • Endpoint Analysis: The study continues until a predetermined endpoint, such as a specific tumor volume or time point. The primary outcome is the inhibition of tumor growth in the treated group compared to the vehicle control group.

Clinical Perspective

Numidargistat has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 therapy.[4][10] A Phase 1 study (NCT02903914) has shown that Numidargistat is well-tolerated and achieves target inhibition, resulting in a dose-dependent increase in plasma arginine levels.[4] For instance, at doses of 50 mg and 100 mg administered twice daily, steady-state plasma trough levels were sufficient to achieve over 90% arginase inhibition, leading to a 2.4- and 4-fold increase in plasma arginine, respectively.[4]

Conclusion

This compound is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase. Preclinical data robustly support its mechanism of action, demonstrating a reversal of T-cell suppression and significant single-agent and combination antitumor activity in various cancer models. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of arginase inhibition in oncology. Further clinical investigation is ongoing to translate these compelling preclinical findings into effective cancer therapies.

References

An In-Depth Technical Guide to Numidargistat Dihydrochloride and its Selectivity for Arginase 1 vs. Arginase 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat dihydrochloride (also known as CB-1158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase inhibition has emerged as a promising therapeutic strategy in immuno-oncology by modulating the tumor microenvironment and enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of Numidargistat's selectivity for ARG1 versus ARG2, detailing the underlying biochemical principles, experimental methodologies for assessing its inhibitory activity, and the signaling pathways influenced by these two arginase isoforms.

Introduction to Arginase and its Isoforms

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] In mammals, two isoforms of arginase exist, ARG1 and ARG2, which differ in their tissue distribution, subcellular localization, and physiological roles.

  • Arginase 1 (ARG1): Primarily a cytosolic enzyme, ARG1 is highly expressed in the liver as a critical component of the urea cycle, responsible for ammonia detoxification.[3] It is also expressed in myeloid-derived suppressor cells (MDSCs) and M2 macrophages, where its activity leads to L-arginine depletion in the tumor microenvironment, thereby suppressing T-cell function.

  • Arginase 2 (ARG2): A mitochondrial enzyme, ARG2 is found in extrahepatic tissues such as the kidney, prostate, and pancreas.[4] It is involved in regulating cellular polyamine and nitric oxide (NO) synthesis. In the context of cancer, ARG2 has been implicated in promoting tumor cell proliferation and evading immune surveillance.[4]

The differential roles and localizations of ARG1 and ARG2 make the development of isoform-selective inhibitors a key objective in drug discovery.

This compound: Quantitative Inhibitory Profile

Numidargistat has been characterized as a potent inhibitor of both human arginase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeInhibitorIC50 (nM)Cell/Lysate Source
Recombinant Human Arginase 1Numidargistat86Recombinant
Recombinant Human Arginase 2Numidargistat296Recombinant
Native Human Arginase 1Numidargistat178Granulocyte Lysate
Native Human Arginase 1Numidargistat116Erythrocyte Lysate
Native Human Arginase 1Numidargistat158Hepatocyte Lysate
Native Human Arginase 1Numidargistat122Cancer Patient Plasma

Data compiled from multiple sources.[1][2]

Based on the IC50 values for the recombinant human enzymes, Numidargistat exhibits a 3.44-fold selectivity for Arginase 1 over Arginase 2 .

Experimental Protocols

Determination of IC50 for Recombinant Human Arginase 1 and 2

This protocol outlines the general procedure for determining the IC50 values of Numidargistat against recombinant human ARG1 and ARG2. The assay is based on the colorimetric detection of urea produced from the enzymatic reaction.

Materials:

  • Recombinant Human Arginase 1 (e.g., R&D Systems, Cat# 5868-AR)

  • Recombinant Human Arginase 2

  • This compound

  • L-arginine hydrochloride

  • Manganese chloride (MnCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Diacetyl monoxime solution

  • Thiosemicarbazide solution

  • Acidic ferric chloride solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Activation:

    • Prepare a solution of recombinant arginase in Tris-HCl buffer.

    • Add MnCl₂ to a final concentration of 10 mM.

    • Incubate at 37°C for 10 minutes to activate the enzyme.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to create a range of concentrations for the dose-response curve.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add the activated arginase enzyme solution.

    • Add the serially diluted Numidargistat or vehicle control.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Initiate the reaction by adding L-arginine solution (final concentration should be at or near the Km for each isoform).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Urea Detection (Diacetyl Monoxime Method):

    • Stop the enzymatic reaction by adding an acidic solution.

    • Add a colorimetric reagent solution containing diacetyl monoxime and thiosemicarbazide.

    • Heat the plate at 95-100°C for 15-30 minutes to facilitate color development. The reaction between urea and diacetyl monoxime in an acidic environment produces a colored product.[5]

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically ~520-540 nm) using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Determination of Intracellular Arginase Activity

This protocol is adapted from a published study on Numidargistat (CB-1158) and describes the measurement of intracellular arginase activity in cell lines.[4]

Materials:

  • HepG2 or K-562 cell lines

  • This compound

  • SILAC RPMI-1640 media

  • Heat-inactivated and dialyzed Fetal Bovine Serum (FBS)

  • L-arginine

  • L-lysine

  • L-glutamine

  • Urea detection reagents (as described in section 3.1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • For HepG2 cells, seed at a density of 100,000 cells per well one day prior to the experiment.

    • For K-562 cells, seed at a density of 200,000 cells per well on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare a dose-titration of Numidargistat in SILAC RPMI-1640 media supplemented with 5% heat-inactivated and dialyzed FBS, antibiotics, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.

    • Remove the existing media from the cells and add the media containing the different concentrations of Numidargistat.

    • Include wells with media but no cells to serve as background controls.

  • Incubation and Sample Collection:

    • Incubate the cells for 24 hours.

    • After incubation, harvest the cell culture medium.

  • Urea Measurement:

    • Determine the concentration of urea in the harvested medium using the diacetyl monoxime method as described in section 3.1.

  • Data Analysis:

    • Calculate the amount of urea produced by the cells at each inhibitor concentration, correcting for background urea levels.

    • Determine the IC50 value for intracellular arginase activity as described in section 3.1.

Signaling Pathways and Experimental Workflows

Arginase 1 and 2 Signaling Pathways

The following diagrams illustrate the key signaling pathways involving ARG1 and ARG2.

Arginase_Signaling_Pathways cluster_ARG1 Arginase 1 (Cytosolic) cluster_ARG2 Arginase 2 (Mitochondrial) ARG1 ARG1 Urea_Ornithine1 Urea + L-Ornithine ARG1->Urea_Ornithine1 T_Cell_Suppression T-Cell Proliferation ↓ ARG1->T_Cell_Suppression L-Arginine Depletion L_Arginine1 L-Arginine L_Arginine1->ARG1 Polyamines Polyamines (Putrescine, Spermidine, Spermine) Urea_Ornithine1->Polyamines Proline Proline Urea_Ornithine1->Proline Polyamines->T_Cell_Suppression Collagen Collagen Synthesis Proline->Collagen MDSC_M2 MDSCs / M2 Macrophages MDSC_M2->ARG1 Upregulation ARG2 ARG2 Urea_Ornithine2 Urea + L-Ornithine ARG2->Urea_Ornithine2 mTORC1 mTORC1 Signaling ARG2->mTORC1 Activation Cell_Proliferation Cell Proliferation ↑ ARG2->Cell_Proliferation via Polyamines L_Arginine2 L-Arginine L_Arginine2->ARG2 NOS Nitric Oxide Synthase (NOS) L_Arginine2->NOS NO Nitric Oxide (NO) NOS->NO mTORC1->Cell_Proliferation

Caption: Signaling pathways of Arginase 1 and Arginase 2.

Experimental Workflow for Determining Numidargistat Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of an arginase inhibitor.

Inhibitor_Selectivity_Workflow cluster_workflow Inhibitor Selectivity Determination Workflow start Start: Obtain Inhibitor (Numidargistat) and Enzymes (ARG1, ARG2) recombinant_assay Perform Biochemical IC50 Assay with Recombinant ARG1 and ARG2 start->recombinant_assay dose_response Generate Dose-Response Curves for each Isoform recombinant_assay->dose_response calculate_ic50 Calculate IC50 Values dose_response->calculate_ic50 determine_selectivity Determine Selectivity Ratio (IC50 ARG2 / IC50 ARG1) calculate_ic50->determine_selectivity cellular_assay Conduct Cellular Arginase Activity Assays (e.g., in HepG2, K562 cells) determine_selectivity->cellular_assay compare_results Compare Biochemical and Cellular Potency cellular_assay->compare_results end End: Characterize Inhibitor Selectivity Profile compare_results->end

Caption: Workflow for determining inhibitor selectivity.

Conclusion

This compound is a potent inhibitor of both arginase 1 and arginase 2, with a modest selectivity towards ARG1. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory activity. Understanding the distinct signaling pathways regulated by ARG1 and ARG2 is crucial for elucidating the mechanism of action of Numidargistat and for the continued development of arginase inhibitors as therapeutic agents, particularly in the field of immuno-oncology. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals working in this area.

References

The Pharmacodynamics of Numidargistat Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 and INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1] Arginase plays a critical role in tumor immune evasion by depleting L-arginine, an amino acid essential for the proliferation and function of cytotoxic T-lymphocytes and Natural Killer (NK) cells.[2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels within the tumor microenvironment, thereby unleashing an effective anti-tumor immune response.[4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Pharmacodynamic Data

The inhibitory activity of Numidargistat has been characterized across various preclinical models, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available for Numidargistat (CB-1158).

Table 1: In Vitro Inhibitory Activity of Numidargistat (CB-1158) against Recombinant Human Arginase

EnzymeIC50 (nM)
Recombinant Human Arginase 186[5][6][7]
Recombinant Human Arginase 2296[5][6][7]

Table 2: Inhibitory Activity of Numidargistat (CB-1158) against Native Human Arginase 1

Source of Native Arginase 1IC50 (nM)
Human Granulocyte Lysate178[5][6]
Human Erythrocyte Lysate116[5][6]
Human Hepatocyte Lysate158[5][6]
Cancer Patient Plasma122[5][6]

Table 3: Inhibitory Activity of Numidargistat (CB-1158) in Human Cell Lines

Cell LineIC50 (µM)
HepG2 (Hepatocellular Carcinoma)32[5][6]
K562 (Chronic Myelogenous Leukemia)139[5][6]
Primary Human Hepatocytes210[5][6]

Mechanism of Action and Signaling Pathway

Numidargistat's primary mechanism of action is the competitive inhibition of arginase 1 (ARG1) and, to a lesser extent, arginase 2 (ARG2).[5][7] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major producers of arginase.[8] The resulting depletion of L-arginine impairs T-cell receptor (TCR) signaling and proliferation, leading to an immunosuppressed state. By blocking arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells and NK cells to support their anti-tumor functions.[2][4] This leads to enhanced T-cell proliferation, increased cytokine production (e.g., interferon-gamma), and a shift towards a pro-inflammatory tumor microenvironment.[3]

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneSuppression Immune Suppression cluster_Intervention Pharmacological Intervention cluster_ImmuneActivation Immune Activation MDSC MDSC / TAM Arginase Arginase (ARG1) MDSC->Arginase secretes L_Arginine_depleted L-Arginine (Depleted) Arginase->L_Arginine_depleted depletes L_Arginine_restored L-Arginine (Restored) Arginase->L_Arginine_restored (restoration) T_Cell_inactive T-Cell / NK Cell (Inactive) L_Arginine_depleted->T_Cell_inactive leads to Tumor_growth Tumor Growth T_Cell_inactive->Tumor_growth allows Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase inhibits T_Cell_active T-Cell / NK Cell (Active & Proliferating) L_Arginine_restored->T_Cell_active promotes Tumor_inhibition Tumor Inhibition T_Cell_active->Tumor_inhibition leads to

Caption: Mechanism of action of Numidargistat in the tumor microenvironment.

Experimental Protocols

In Vitro Arginase Inhibition Assay (Recombinant Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Numidargistat against recombinant human arginase 1 and 2.

Materials:

  • Recombinant human arginase 1 and 2

  • L-arginine

  • Manganese chloride (MnCl2)

  • Urea standard

  • QuantiChrom™ Urea Assay Kit (or similar)

  • This compound

  • Assay buffer (e.g., Tris-HCl)

Protocol:

  • Prepare a stock solution of Numidargistat in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of Numidargistat to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, MnCl2, and the recombinant arginase enzyme.

  • Add the diluted Numidargistat or vehicle control to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-arginine to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

  • Stop the reaction (e.g., by adding an acidic solution).

  • Measure the amount of urea produced using a colorimetric assay, such as the QuantiChrom™ Urea Assay Kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each Numidargistat concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Arginase Activity Assay

Objective: To measure the inhibitory effect of Numidargistat on arginase activity in intact cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, K-562) or primary cells (e.g., human hepatocytes).[9]

  • Cell culture medium (e.g., SILAC RPMI-1640).[9]

  • Fetal bovine serum (FBS), heat-inactivated and dialyzed.[9]

  • L-arginine, L-lysine, L-glutamine.[9]

  • This compound.

  • QuantiChrom™ Urea Assay Kit.[9]

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 100,000 cells/well for HepG2, 200,000 cells/well for K-562).[9]

  • Allow the cells to adhere overnight (for adherent cells).

  • Treat the cells with a dose-titration of Numidargistat in the appropriate cell culture medium.[9]

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[9]

  • After incubation, harvest the cell culture medium.[9]

  • Determine the concentration of urea in the medium using the QuantiChrom™ Urea Assay Kit.[9]

  • Calculate the IC50 value as described for the recombinant enzyme assay.

Experimental_Workflow_Cellular_Assay start Start seed_cells Seed Cells in 96-well Plate (e.g., HepG2, K-562) start->seed_cells adhere Allow Adhesion (overnight for adherent cells) seed_cells->adhere treat Treat with Numidargistat (dose-titration) adhere->treat incubate Incubate for 24 hours (37°C, 5% CO2) treat->incubate harvest Harvest Cell Culture Medium incubate->harvest measure_urea Measure Urea Concentration (QuantiChrom™ Urea Assay Kit) harvest->measure_urea calculate_ic50 Calculate IC50 Value measure_urea->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the cellular arginase activity assay.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Numidargistat in syngeneic mouse models.

Materials:

  • Immunocompetent mice (e.g., BALB/c, C57BL/6).

  • Syngeneic tumor cell lines (e.g., CT26 colon carcinoma, 4T1 breast carcinoma, B16 melanoma, LLC Lewis lung carcinoma).[9]

  • This compound formulated for oral gavage.

  • Calipers for tumor measurement.

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer Numidargistat orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[5][6]

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes, gene expression analysis).

  • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Clinical Pharmacodynamics

A first-in-human Phase 1/2 clinical trial (NCT02903914) evaluated Numidargistat as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[10][11]

  • Dose Escalation: The study explored monotherapy doses of 50 mg and 100 mg administered orally twice daily.[12]

  • Target Engagement: At these doses, steady-state plasma trough levels were sufficient to achieve over 90% inhibition of arginase activity.[12]

  • Pharmacodynamic Effect: This on-target activity resulted in a 2.4- to 4-fold increase in plasma arginine levels.[12]

  • Safety and Tolerability: Numidargistat was generally well-tolerated, with no dose-limiting toxicities reported in the initial cohorts.[12]

Conclusion

This compound is a potent inhibitor of arginase with a clear mechanism of action that involves the restoration of L-arginine levels in the tumor microenvironment. This leads to the reversal of myeloid cell-mediated immune suppression and the promotion of an anti-tumor immune response. Preclinical studies have demonstrated its efficacy in reducing tumor growth, both as a monotherapy and in combination with other immunotherapies.[3] Early clinical data have confirmed its on-target pharmacodynamic effects and favorable safety profile. These findings support the continued development of Numidargistat as a novel immuno-oncology agent for the treatment of various cancers.

References

Methodological & Application

Numidargistat Dihydrochloride: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[5] In the tumor microenvironment, arginase produced by myeloid-derived suppressor cells (MDSCs) depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to immune suppression.[6][7][8] Numidargistat counteracts this mechanism by inhibiting arginase, restoring L-arginine levels, and subsequently enhancing anti-tumor immune responses by promoting T-cell proliferation and activation.[5][9] This document provides detailed protocols for key in vitro experiments to evaluate the activity of this compound.

Mechanism of Action

This compound competitively inhibits ARG1 and ARG2. This inhibition blocks the depletion of L-arginine in the cellular environment. Restored L-arginine levels support T-cell receptor (TCR) signaling and promote the proliferation and effector functions of cytotoxic T-lymphocytes (CTLs), which are crucial for tumor cell killing.

Numidargistat_MoA cluster_TME Tumor Microenvironment cluster_pathway Arginine Metabolism Myeloid_Cell Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase (ARG1/2) Myeloid_Cell->Arginase secretes T_Cell T-Cell T_Cell_Proliferation T-Cell Proliferation & Activation T_Cell->T_Cell_Proliferation leads to Tumor_Cell Tumor Cell L_Arginine L-Arginine L_Arginine->T_Cell required for Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes to Arginase->L_Arginine depletes Immune_Suppression Immune Suppression Arginase->Immune_Suppression causes Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits T_Cell_Proliferation->Tumor_Cell attacks

Caption: Mechanism of action of Numidargistat in the tumor microenvironment.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against recombinant arginase enzymes and in various cell-based assays.

TargetSystemIC50 ValueReference
Recombinant Human Arginase 1 (ARG1)Biochemical Assay86 nM[1][3]
Recombinant Human Arginase 2 (ARG2)Biochemical Assay296 nM[1][3]
Native ARG1 in human granulocyte lysateCell Lysate Assay178 nM[1]
Native ARG1 in human erythrocyte lysateCell Lysate Assay116 nM[1]
Native ARG1 in human hepatocyte lysateCell Lysate Assay158 nM[1]
Arginase in HepG2 cellsCellular Assay32 µM[1]
Arginase in K562 cellsCellular Assay139 µM[1]
Arginase in primary human hepatocytesCellular Assay210 µM[1]

Experimental Protocols

Recombinant Arginase Inhibition Assay

This protocol is designed to determine the IC50 value of Numidargistat against purified recombinant human ARG1 or ARG2.

Arginase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ARG1/ARG2 - L-Arginine Substrate - MnCl2 Cofactor - Numidargistat Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Numidargistat dilutions - Add ARG1 or ARG2 enzyme Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction: Add L-Arginine Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 60 minutes Add_Substrate->Incubate Stop_Reaction Stop Reaction & Develop Color: Add Urea Reagent Incubate->Stop_Reaction Incubate_RT Incubate at RT for 20-60 minutes Stop_Reaction->Incubate_RT Read_Absorbance Read Absorbance at 430-525 nm Incubate_RT->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the recombinant arginase inhibition assay.

Materials:

  • Recombinant human ARG1 or ARG2

  • This compound

  • L-Arginine

  • Manganese chloride (MnCl2)

  • Assay Buffer (e.g., 100 mM sodium phosphate, 130 mM NaCl, pH 7.4)[10]

  • Urea detection reagent (commercial kits available, e.g., from Sigma-Aldrich, Novus Biologicals)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Numidargistat Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 1 nM to 100 µM).

  • Enzyme Preparation: Dilute recombinant ARG1 or ARG2 in assay buffer containing MnCl2 (final concentration ~200 µM).[10]

  • Assay Plate Setup: In a 96-well plate, add the diluted Numidargistat, followed by the diluted enzyme solution. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add L-arginine solution to all wells to start the enzymatic reaction (final concentration 10 mM for ARG1, 20 mM for ARG2).[10]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[10]

  • Urea Detection: Stop the reaction and measure the amount of urea produced by adding a urea detection reagent according to the manufacturer's protocol.[10] This typically involves adding a chromogenic agent that reacts with urea.

  • Read Plate: Measure the absorbance at the appropriate wavelength (typically between 430 nm and 525 nm) using a microplate reader.[5]

  • Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each Numidargistat concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Arginase Activity Assay

This protocol measures the ability of Numidargistat to inhibit arginase activity within cultured cells.

Materials:

  • Arginase-expressing cells (e.g., HepG2, K-562)[1]

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated and dialyzed

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors)[2]

  • Urea detection kit

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed HepG2 cells at 1 x 10^5 cells/well or K-562 cells at 2 x 10^5 cells/well in a 96-well plate.[1] Allow adherent cells (HepG2) to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound in fresh culture medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Sample Collection:

    • Method A (Urea in Supernatant): Collect the cell culture medium (supernatant) to measure extracellular urea.[1]

    • Method B (Urea in Lysate): Wash cells with PBS, then lyse them with 100 µL of cold lysis buffer.[2] Centrifuge at 13,000-14,000 x g for 10 minutes to pellet cell debris and collect the supernatant (lysate).[2]

  • Urea Measurement: Determine the urea concentration in the collected supernatant or lysate using a commercial urea detection kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the urea production to the vehicle control and calculate the IC50 value as described in the previous protocol.

T-Cell Proliferation Co-culture Assay

This assay assesses the ability of Numidargistat to reverse myeloid cell-mediated suppression of T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and granulocytes

  • This compound

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads)[6][7][11]

  • Proliferation tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) or [³H]-thymidine

  • RPMI-1640 medium with 10% FBS

  • 96-well U-bottom plate

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolate Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If required, further isolate T-cells and granulocytes (as the source of arginase) using magnetic-activated cell sorting (MACS).

  • Label T-Cells (Optional, for CFSE method): Label isolated T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing proliferation to be tracked by flow cytometry.

  • Set up Co-culture: In a 96-well plate, add T-cells and granulocytes at an appropriate ratio (e.g., 1:0.25 granulocyte to T-cell).[6]

  • Add Inhibitor: Add serial dilutions of this compound to the co-culture wells.

  • Stimulate T-Cells: Add anti-CD3/anti-CD28 beads to stimulate T-cell proliferation.[7][11] Include unstimulated T-cells as a negative control and stimulated T-cells without granulocytes as a positive control.

  • Incubate: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Measure Proliferation:

    • CFSE Method: Harvest cells, stain with T-cell surface markers (e.g., CD3, CD8), and analyze by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity.

    • [³H]-Thymidine Method: Add [³H]-thymidine for the final 16-18 hours of culture.[11] Harvest the cells onto a filter mat and measure incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Quantify the proliferation in each condition. Plot the proliferation rate against the Numidargistat concentration to determine the effective concentration that restores T-cell proliferation.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for Numidargistat Dihydrochloride in CT26 Colorectal Carcinoma Syngeneic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) in the CT26 colorectal carcinoma syngeneic mouse model. Numidargistat is a potent, orally bioavailable inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a crucial role in tumor immune evasion.

Introduction

Numidargistat is an immuno-oncology agent that works by inhibiting arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment.[1] L-arginine is essential for the proliferation and activation of T-cells.[1] By blocking arginase, Numidargistat restores L-arginine levels, thereby promoting an anti-tumor immune response.[1] The CT26 cell line, derived from a chemically induced colon carcinoma in BALB/c mice, is a widely used preclinical model for colorectal cancer research, particularly for evaluating immunotherapies due to its immunogenic nature.[2][3]

Mechanism of Action

Numidargistat inhibits the enzymatic activity of both human arginase 1 (ARG1) and arginase 2 (ARG2).[4] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages produce high levels of arginase, leading to the depletion of L-arginine.[1] This L-arginine depletion suppresses T-cell proliferation and function. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells to mount an effective anti-tumor immune response.[1] This leads to increased numbers of tumor-infiltrating cytotoxic T-cells.[4]

cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention MDSC Myeloid-Derived Suppressor Cells (MDSCs) Arginase Arginase MDSC->Arginase express L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine Ornithine + Urea L_Arginine->Ornithine converts to T_Cell_Suppression T-Cell Suppression L_Arginine->T_Cell_Suppression required to overcome T_Cell_Activation T-Cell Activation & Proliferation L_Arginine->T_Cell_Activation promotes Numidargistat Numidargistat Numidargistat->Arginase inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity leads to cluster_workflow In Vivo Experimental Workflow start Start cell_culture CT26 Cell Culture start->cell_culture cell_prep Cell Preparation (5x10^6 cells/mL in PBS) cell_culture->cell_prep implantation Subcutaneous Implantation in BALB/c Mice (5x10^5 cells/mouse) cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Treatment Initiation - Vehicle Control - Numidargistat (100 mg/kg, p.o., BID) - Combination Therapy randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Flow Cytometry, IHC) endpoint->analysis stop End analysis->stop

References

Application Notes and Protocols: Numidargistat Dihydrochloride in 4T1 Breast Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride, also known as CB-1158, is a potent, orally bioavailable small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is a critical enzyme in the tumor microenvironment (TME) that depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[4][5] The 4T1 murine mammary carcinoma is a highly aggressive, metastatic triple-negative breast cancer (TNBC) model that closely mimics human disease progression. Its use in preclinical studies allows for the evaluation of novel therapeutics in an immunocompetent setting. While detailed studies on Numidargistat in the 4T1 model are emerging, existing data suggests its potential in combination therapies. This document provides a summary of its application, relevant protocols, and mechanistic insights based on available information and studies with similar arginase inhibitors in the 4T1 model.

Mechanism of Action

This compound competitively inhibits ARG1 and ARG2, enzymes that are often upregulated in the TME and are produced by myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages.[4] This inhibition leads to several downstream effects that collectively enhance anti-tumor immunity:

  • Restoration of L-arginine levels: By blocking the conversion of L-arginine to ornithine and urea, Numidargistat increases the bioavailability of L-arginine in the TME.

  • Enhanced T-cell function: Sufficient L-arginine levels are crucial for T-cell receptor signaling, proliferation, and cytokine production.

  • Reduced immunosuppression by MDSCs: Arginase activity is a key mechanism by which MDSCs suppress the immune system. Inhibition of arginase can alleviate this suppression.

  • Promotion of a pro-inflammatory TME: By shifting the metabolic landscape, Numidargistat can help repolarize the TME from an immunosuppressive to an immunostimulatory state.

Quantitative Data Summary

While specific data for Numidargistat monotherapy in the 4T1 model is not extensively published, the following tables summarize its inhibitory activity and provide representative data from a study using another arginase inhibitor, Nω-hydroxy-nor-Arginine (Nor-NOHA), in the 4T1 model, which can be considered indicative of the expected effects of arginase inhibition.[6][7]

Table 1: In Vitro Inhibitory Activity of Numidargistat

TargetIC50 (nM)
Recombinant Human Arginase 186[1][2]
Recombinant Human Arginase 2296[1][2]
Native Arginase 1 (Human Granulocytes)178[1]
Native Arginase 1 (Human Erythrocytes)116[1]

Table 2: Representative In Vivo Efficacy of Arginase Inhibition (Nor-NOHA) in the 4T1 Model [6]

Treatment GroupPrimary Tumor Volume (mm³) at Day 28 (Mean ± SEM)Number of Lung Metastatic Nodules (Mean ± SEM)
Vehicle Control1250 ± 15045 ± 5
Nor-NOHA1100 ± 13020 ± 4*

*p < 0.05 compared to vehicle control. Data is illustrative based on published findings for Nor-NOHA in the 4T1 model.[6]

Experimental Protocols

The following are detailed protocols for evaluating this compound in a 4T1 breast cancer animal model.

Protocol 1: Orthotopic 4T1 Tumor Implantation and Treatment
  • Cell Culture: Culture 4T1 murine mammary carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest 4T1 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

    • Anesthetize the mice and implant 1 x 10^5 cells (in 100 µL) into the fourth mammary fat pad.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., sterile saline or appropriate vehicle for Numidargistat).

    • Group 2: this compound (e.g., 100 mg/kg, administered orally, twice daily).[1]

    • Group 3: Combination therapy (e.g., Numidargistat with a chemotherapeutic agent like gemcitabine, dosed at 30 mg/kg intraperitoneally on specific days).[2]

  • Treatment Schedule: Begin treatment when tumors become palpable (approximately 7-10 days post-implantation) and continue for a predefined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor body weight and overall health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and further analysis (histology, flow cytometry).

    • Harvest lungs and fix in Bouin's solution to count metastatic nodules on the surface.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
  • Tumor Digestion:

    • Mince the excised tumor tissue and digest in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 45 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Staining:

    • Stain the cells with a panel of fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b, F4/80, FoxP3).

    • Include a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the proportions of different immune cell populations (e.g., cytotoxic T lymphocytes, helper T cells, regulatory T cells, MDSCs, macrophages) within the tumor.

Visualizations

Signaling Pathway of Arginase Inhibition

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment MDSCs MDSCs Arginase_1_2 Arginase 1/2 MDSCs->Arginase_1_2 produces L_Arginine L_Arginine L_Arginine->Arginase_1_2 substrate T_Cell_Activation T-Cell Activation L_Arginine->T_Cell_Activation promotes Ornithine_Urea Ornithine + Urea Arginase_1_2->Ornithine_Urea catalyzes T_Cell_Suppression T-Cell Suppression Arginase_1_2->T_Cell_Suppression depletes L-Arg, leading to T_Cell T-Cell Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase_1_2 inhibits

Caption: Mechanism of action of Numidargistat in the TME.

Experimental Workflow for Evaluating Numidargistat in the 4T1 Model

Experimental_Workflow cluster_workflow In Vivo Study Workflow Start Start: 4T1 Cell Culture Implantation Orthotopic Implantation in BALB/c Mice Start->Implantation Tumor_Growth Tumor Growth (palpable) Implantation->Tumor_Growth Treatment Treatment Initiation: - Vehicle - Numidargistat - Combination Tumor_Growth->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Lung Metastasis - Immunophenotyping Monitoring->Endpoint

References

Application Notes and Protocols: Assessing T-Cell Proliferation with Numidargistat Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Numidargistat dihydrochloride, also known as CB-1158 or INCB01158, is a potent and selective small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is an enzyme that plays a critical role in the tumor microenvironment by depleting L-arginine, an amino acid essential for the proliferation and effector function of T-cells.[4][5][6][7] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), often express high levels of arginase, leading to an immunosuppressive environment that allows tumor cells to evade immune surveillance.[4][6][8] By inhibiting arginase, this compound restores extracellular L-arginine levels, thereby reversing this immunosuppressive effect and enhancing T-cell proliferation and anti-tumor immunity.[6][8][9] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Mechanism of Action: Arginase Inhibition and T-Cell Proliferation

The signaling pathway below illustrates the mechanism by which this compound enhances T-cell proliferation. In an immunosuppressive microenvironment, myeloid cells release arginase, which depletes L-arginine. This depletion impairs T-cell receptor (TCR) signaling, specifically downregulating the CD3ζ chain, and halts the cell cycle, thus inhibiting T-cell proliferation.[5][10] this compound blocks arginase activity, increasing the bioavailability of L-arginine for T-cells. This restoration of L-arginine levels promotes TCR signaling, cell cycle progression, and ultimately, robust T-cell proliferation.

Arginase_Inhibition_Pathway cluster_0 Immunosuppressive Microenvironment cluster_1 Therapeutic Intervention Myeloid Cell Myeloid Cell Arginase Arginase Myeloid Cell->Arginase releases L-Arginine L-Arginine Arginase->L-Arginine depletes T-Cell T-Cell L-Arginine->T-Cell required for Enhanced Proliferation T-Cell Proliferation Enhanced L-Arginine->Enhanced Proliferation Inhibited Proliferation T-Cell Proliferation Inhibited T-Cell->Inhibited Proliferation leads to T-Cell->Enhanced Proliferation Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits

Caption: Mechanism of Numidargistat in enhancing T-cell proliferation.

Experimental Protocol: CFSE T-Cell Proliferation Assay

This protocol details the steps for isolating human peripheral blood mononuclear cells (PBMCs), labeling T-cells with CFSE, and assessing their proliferation in the presence of this compound.

Materials and Reagents
ReagentSupplierCatalog Number
This compoundMedChemExpressHY-101533A
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Human IL-2R&D Systems202-IL
Anti-human CD3 Antibody (clone OKT3)BioLegend317302
Anti-human CD28 Antibody (clone CD28.2)BioLegend302902
CellTrace™ CFSE Cell Proliferation KitThermo Fisher ScientificC34554
Human CD4+ T Cell Isolation KitMiltenyi Biotec130-096-533
96-well flat-bottom cell culture platesCorning3596
Experimental Workflow

The following diagram outlines the major steps of the experimental protocol.

Experimental_Workflow A 1. Isolate PBMCs from whole blood using Ficoll-Paque B 2. Isolate CD4+ T-cells using magnetic beads A->B C 3. Label T-cells with CFSE B->C E 5. Plate T-cells in anti-CD3 coated plates C->E D 4. Prepare Numidargistat dihydrochloride dilutions F 6. Add Numidargistat and anti-CD28/IL-2 for stimulation D->F E->F G 7. Incubate for 4-5 days F->G H 8. Acquire data using flow cytometry G->H I 9. Analyze CFSE dilution to quantify proliferation H->I

References

Measuring Arginase Activity in HepG2 and K562 Cell Lines with Numidargistat Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In the context of cancer, arginase activity is of significant interest as its upregulation in the tumor microenvironment can lead to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function.[2][3] This depletion results in immunosuppression, allowing cancer cells to evade the host's immune system.[1] Furthermore, the product of the arginase reaction, L-ornithine, is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tumor growth.[1][2]

Two isoforms of arginase have been identified: Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme expressed in various tissues.[1] Many cancer cells, including the chronic myelogenous leukemia cell line K562, express high levels of ARG2.[4][5] The human hepatoblastoma cell line HepG2 is a more complex model. While some studies suggest that HepG2 cells have deficient Arginase I expression and lack a complete urea cycle, other research utilizes them as a model for intracellular arginase activity.[6][7][8][9][10] This discrepancy may be due to the presence of Arginase II or variations in cell culture conditions.

Numidargistat dihydrochloride (also known as CB-1158) is a potent and orally bioavailable inhibitor of both arginase isoforms, with IC50 values of 86 nM for recombinant human ARG1 and 296 nM for recombinant human ARG2.[11][12] It is being investigated as an immuno-oncology agent for its potential to restore anti-tumor immunity by increasing L-arginine levels in the tumor microenvironment.[13][14] This document provides detailed protocols for measuring arginase activity in HepG2 and K562 cell lines and for evaluating the inhibitory effect of this compound.

Data Presentation

The inhibitory activity of this compound on arginase in HepG2 and K562 cell lines is summarized in the table below. It is important to note that the potency of the inhibitor is lower in intact cells compared to isolated enzymes, likely due to factors such as cell membrane permeability.[10]

Cell LineArginase Isoform(s)This compound IC50 (in intact cells)Reference
HepG2ARG1 (low/deficient), ARG232 µM[11][12]
K562ARG2139 µM[11][12]

Experimental Protocols

Herein are detailed methodologies for the key experiments.

Protocol 1: Cell Culture and Lysate Preparation

Materials:

  • HepG2 and K562 cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (10 mM Tris-HCl, pH 7.4, containing 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100)[15]

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture:

    • Culture HepG2 and K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells as needed to maintain logarithmic growth.

  • Cell Harvesting:

    • For adherent cells (HepG2), wash with PBS and detach using a cell scraper or trypsin.

    • For suspension cells (K562), directly collect the cells from the culture flask.

    • Count the cells using a hemocytometer or an automated cell counter.

  • Cell Lysis:

    • Harvest approximately 1 x 10^6 cells per sample.[15]

    • Wash the cells once with cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.[15]

    • Resuspend the cell pellet in 100 µL of ice-cold cell lysis buffer.[15]

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[15]

    • Carefully collect the supernatant (cell lysate) and keep it on ice for immediate use in the arginase activity assay.

Protocol 2: Arginase Activity Assay

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

  • Cell lysate (from Protocol 1)

  • L-arginine buffer (e.g., 0.5 M L-arginine, pH 9.7)

  • Manganese solution (e.g., 10 mM MnCl2)

  • Urea standards (e.g., 0 to 1 mM)

  • Urea colorimetric detection reagents (e.g., a mixture of Reagent A and Reagent B as per commercial kits)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit)[16]

Procedure:

  • Reagent Preparation:

    • Prepare a 5x substrate buffer by mixing 4 volumes of Arginine Buffer and 1 volume of Mn Solution.

    • Prepare a working solution of urea standards by diluting the stock solution.

  • Assay Setup:

    • Add up to 40 µL of cell lysate to each well of a 96-well plate.[15] For each sample, prepare a sample well and a sample blank well.

    • Bring the total volume in each well to 40 µL with ultrapure water.[15]

    • Prepare urea standard wells by adding 50 µL of each standard concentration.

    • Add 10 µL of the 5x substrate buffer to the sample wells to initiate the enzymatic reaction. Do not add the substrate buffer to the sample blank wells at this stage.

  • Incubation:

    • Incubate the plate at 37°C for a set period (e.g., 2 hours).[15] The incubation time may need to be optimized based on the arginase activity in the cell lines.

  • Urea Detection:

    • Prepare the urea reagent by mixing equal volumes of Reagent A and Reagent B.

    • Stop the arginase reaction by adding 200 µL of the urea reagent to all wells, including the sample blank and standard wells.

    • Add 10 µL of the 5x substrate buffer to the sample blank wells.

    • Incubate the plate at room temperature for 60 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well.

    • Generate a standard curve using the absorbance values of the urea standards.

    • Determine the concentration of urea produced in each sample from the standard curve.

    • Arginase activity is typically expressed as units/L, where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[15]

Protocol 3: Inhibition of Arginase Activity by this compound

This protocol determines the IC50 value of this compound.

Materials:

  • All materials from Protocols 1 and 2

  • This compound stock solution (e.g., in DMSO or water)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., cell culture medium or assay buffer). The concentration range should bracket the expected IC50 values (e.g., for HepG2, a range from 1 µM to 100 µM would be appropriate).

  • Cell Treatment (for intact cell assay):

    • Seed HepG2 or K562 cells in a 96-well plate.

    • Treat the cells with the serial dilutions of this compound for a predetermined time (e.g., 24 hours).

    • After treatment, prepare cell lysates as described in Protocol 1.

  • Inhibition Assay (for lysate assay):

    • Prepare cell lysates as described in Protocol 1.

    • In a 96-well plate, add the cell lysate and the serial dilutions of this compound.

    • Pre-incubate the inhibitor with the lysate for a short period (e.g., 15-30 minutes) at room temperature.

  • Arginase Activity Measurement:

    • Proceed with the arginase activity assay as described in Protocol 2, starting from the addition of the substrate buffer.

  • Data Analysis:

    • Calculate the percentage of arginase activity at each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Arginase_Signaling_Pathway_in_Cancer Arginase Signaling Pathway in Cancer ARG ARG ARGase Arginase (ARG1/ARG2) ARG->ARGase NOS Nitric Oxide Synthase (NOS) ARG->NOS T_Cell_Function T-Cell Proliferation & Function ARG->T_Cell_Function required for L-Arginine L-Arginine Ornithine Ornithine ARGase->Ornithine Urea Urea ARGase->Urea ODC Ornithine Decarboxylase (ODC) Ornithine->ODC L-Ornithine L-Ornithine Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Proliferation Tumor Cell Proliferation Polyamines->Proliferation promotes NO NO NOS->NO Nitric Oxide (NO) Nitric Oxide (NO) T_Cell T-Cell Numidargistat Numidargistat dihydrochloride Numidargistat->ARGase inhibits

Caption: Arginase pathway in cancer and the inhibitory action of Numidargistat.

Experimental_Workflow Experimental Workflow for Measuring Arginase Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HepG2 & K562) Cell_Harvest 2. Cell Harvesting Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis Cell_Harvest->Cell_Lysis Lysate_Prep 4. Lysate Preparation Cell_Lysis->Lysate_Prep Incubation 6. Lysate Incubation with Inhibitor Lysate_Prep->Incubation Inhibitor_Prep 5. Numidargistat Serial Dilution Inhibitor_Prep->Incubation Reaction_Start 7. Add L-arginine (Start Reaction) Incubation->Reaction_Start Reaction_Incubation 8. Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop 9. Add Urea Reagent (Stop Reaction & Develop Color) Reaction_Incubation->Reaction_Stop Measurement 10. Measure Absorbance Reaction_Stop->Measurement Calculation 11. Calculate % Inhibition Measurement->Calculation IC50_Determination 12. Determine IC50 Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of Numidargistat on arginase.

References

Application Notes and Protocols for Oral Gavage of Numidargistat Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 dihydrochloride) is a potent and orally bioavailable small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2)[1]. Arginase is an enzyme that plays a crucial role in the tumor microenvironment by depleting L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, Numidargistat can restore L-arginine levels, thereby enhancing the anti-tumor immune response[1][2]. These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice for preclinical research.

Physicochemical and Pharmacokinetic Properties

A summary of the relevant properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 360.04 g/mol [1]
Appearance White to yellow solid[1]
Solubility (in vitro) DMSO: 55 mg/mL (152.76 mM) (requires sonication)[1][3]
Water: 37.78 mg/mL (104.93 mM) (requires sonication)[3]
Storage (Powder) -20°C for 3 years[4]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (under nitrogen)[1]
Reported In Vivo Dose (Mice) 100 mg/kg, twice daily, via oral gavage[1][3]

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Vehicle (Select one from the options in Table 2)

    • Sterile Water for Injection

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

    • (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Adjustable micropipettes and sterile tips

  • Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)[5]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% Ethanol for disinfection

Preparation of this compound Formulation for Oral Gavage

The following protocols describe the preparation of this compound formulations that have been documented for in vivo studies in mice[1]. The choice of vehicle will depend on the desired concentration and experimental design. It is crucial to ensure the final formulation is a clear solution or a homogenous suspension.

Table 2: Recommended Vehicle Formulations for this compound

ProtocolVehicle CompositionAchievable ConcentrationFormulation TypeReference
1 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline≥ 2.75 mg/mL (7.64 mM)Clear Solution[1]
2 10% DMSO + 90% (20% SBE-β-CD in Saline)3.25 mg/mL (9.03 mM)Suspended Solution[1]
3 5% DMSO + 95% (20% SBE-β-CD in Saline)≥ 1.38 mg/mL (3.83 mM)Clear Solution[1]
4 WaterNot explicitly stated for 100 mg/kg dose, may require heating/sonicationSolution

Protocol A: Preparation of a Clear Solution (Based on Protocol 1)

This protocol is recommended for achieving a clear solution, which is often preferred for oral gavage to ensure homogenous dosing.

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg)[5]. Calculate the required mass of this compound and the volume of each vehicle component.

  • Dissolve in DMSO: Weigh the appropriate amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO. Vortex thoroughly. If necessary, sonicate the mixture in a water bath until the powder is completely dissolved.

  • Add Co-solvents: Sequentially add the calculated volumes of PEG300 and Tween-80 to the DMSO solution. Vortex well after each addition to ensure a homogenous mixture.

  • Add Saline: Gradually add the saline to the mixture while continuously vortexing to prevent precipitation.

  • Final Mixing: Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.

  • Storage: Use the freshly prepared solution. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -80°C for up to 6 months[1].

Protocol B: Preparation of a Suspension (Based on Protocol 2)

This protocol results in a suspended solution and may be suitable for achieving higher concentrations.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare DMSO Stock: Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL)[1]. Sonication may be required for complete dissolution.

  • Dilute to Final Formulation: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline[1].

  • Homogenize: Vortex the mixture vigorously to create a uniform suspension. It is critical to ensure the suspension is well-mixed immediately before each administration to guarantee accurate dosing.

Oral Gavage Procedure in Mice

The following is a standard procedure for oral gavage in mice. Adherence to proper technique is essential to minimize stress and prevent injury to the animal[5][6].

  • Animal Handling and Restraint:

    • Weigh the mouse and calculate the precise volume of the formulation to be administered. The recommended maximum dosing volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferable[5].

    • Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle if necessary.

    • Gently introduce the gavage needle into the mouth, directing it along the upper palate.

    • Advance the needle smoothly and without force into the esophagus. The mouse will often swallow as the tube is passed. If any resistance is met, withdraw the needle and attempt again. Do not force the needle.

  • Administration of the Compound:

    • Once the needle is correctly positioned in the esophagus (and not the trachea), slowly administer the calculated volume of the this compound formulation.

    • Administer the substance steadily to avoid regurgitation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes after the procedure[6][7]. Continue to monitor the animals daily.

Safety and Toxicology

In published studies, this compound administered orally to mice at a dose of 100 mg/kg twice daily was reported to be well-tolerated[1][3]. However, it is always recommended to conduct a tolerability study when using a new compound or formulation. Potential adverse effects of oral gavage can include esophageal or gastric perforation and aspiration pneumonia[5]. Proper training and technique are crucial to minimize these risks.

Visualizations

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh 1. Weigh Numidargistat dihydrochloride dissolve 2. Dissolve in DMSO (with sonication if needed) weigh->dissolve add_cosolvents 3. Add Co-solvents (e.g., PEG300, Tween-80) dissolve->add_cosolvents add_vehicle 4. Add Aqueous Vehicle (e.g., Saline, SBE-β-CD) add_cosolvents->add_vehicle mix 5. Vortex to Homogenize add_vehicle->mix weigh_mouse A. Weigh Mouse & Calculate Dose mix->weigh_mouse Prepared Formulation restrain B. Restrain Mouse weigh_mouse->restrain insert_needle C. Insert Gavage Needle restrain->insert_needle administer D. Administer Formulation insert_needle->administer monitor E. Monitor Animal administer->monitor

Caption: Experimental workflow for preparing and administering this compound.

G Tumor Tumor Microenvironment MDSC Myeloid-Derived Suppressor Cells (MDSCs) Tumor->MDSC recruits Arginase Arginase (ARG1/2) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes T_Cell T-Cell L_Arginine->T_Cell required for proliferation & function Immune_Suppression Immune Suppression L_Arginine->Immune_Suppression depletion leads to Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity mediates Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits

Caption: Signaling pathway of Numidargistat in the tumor microenvironment.

References

Application Notes and Protocols: Numidargistat Dihydrochloride in Combination with Gemcitabine Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (CB-1158) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG1 and ARG2).[1][2] Arginase is an enzyme that depletes the amino acid L-arginine, which is critical for the proliferation and function of T cells and Natural Killer (NK) cells.[3] By inhibiting arginase, primarily within the tumor microenvironment where it is expressed by myeloid-derived suppressor cells (MDSCs), Numidargistat aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[3][4]

Gemcitabine is a nucleoside analog that has long been a standard-of-care chemotherapy for various solid tumors.[5] Its mechanism of action involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[3][6]

The combination of Numidargistat with gemcitabine is predicated on a synergistic anti-tumor effect. While gemcitabine directly targets and kills cancer cells, it can also induce an immunogenic cell death, which may be potentiated by the immune-enhancing effects of Numidargistat. This combination seeks to simultaneously attack the tumor directly and dismantle the local immune suppression, leading to a more robust and durable anti-cancer response. Preclinical studies have demonstrated that this combination can inhibit tumor growth more effectively than either agent alone.[1]

Mechanism of Action

The dual-pronged attack on cancer cells by the Numidargistat and gemcitabine combination involves distinct but complementary pathways:

This compound:

Numidargistat is a competitive inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), with IC50 values of 86 nM and 296 nM, respectively, for the recombinant human enzymes.[1][2] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase. This enzyme converts L-arginine to ornithine and urea, thereby depleting the local concentration of L-arginine. T cells and NK cells require L-arginine for their proliferation and effector functions. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which in turn promotes the activation and proliferation of cytotoxic T lymphocytes (CTLs) and NK cells, key effectors of the anti-tumor immune response.[3][4]

Gemcitabine:

Gemcitabine is a prodrug that is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[6] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, ultimately leading to the inhibition of DNA synthesis and induction of apoptosis.[7] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating the cytotoxic effect by reducing the intracellular pool of competing dCTP.[6]

Signaling Pathways and Experimental Workflow

Combined Anti-Tumor Signaling Pathway

Combined Anti-Tumor Signaling Pathway cluster_TME Tumor Microenvironment (TME) cluster_TumorCell Tumor Cell Numidargistat Numidargistat Arginase (ARG1/2) Arginase (ARG1/2) Numidargistat->Arginase (ARG1/2) inhibits L-Arginine L-Arginine Arginase (ARG1/2)->L-Arginine depletes T-cells/NK cells T-cells/NK cells L-Arginine->T-cells/NK cells activates MDSCs/TAMs MDSCs/TAMs MDSCs/TAMs->Arginase (ARG1/2) expresses Immune-Mediated Tumor Cell Killing Immune-Mediated Tumor Cell Killing T-cells/NK cells->Immune-Mediated Tumor Cell Killing Tumor Growth Inhibition Tumor Growth Inhibition Immune-Mediated Tumor Cell Killing->Tumor Growth Inhibition Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP is converted to DNA Synthesis inhibition of dFdCTP->DNA Synthesis inhibits Apoptosis Apoptosis DNA Synthesis->Apoptosis Apoptosis->Tumor Growth Inhibition

Caption: Synergistic anti-tumor mechanism of Numidargistat and gemcitabine.

Experimental Workflow for In Vivo Combination Studies

Experimental Workflow for In Vivo Combination Studies Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Treatment Groups Vehicle Numidargistat alone Gemcitabine alone Numidargistat + Gemcitabine Treatment Initiation->Treatment Groups Continued Treatment and Monitoring Continued Treatment and Monitoring Treatment Groups->Continued Treatment and Monitoring Endpoint Analysis Endpoint Analysis Continued Treatment and Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: Workflow for preclinical evaluation of the combination therapy.

Preclinical Data

The combination of Numidargistat and gemcitabine has been evaluated in syngeneic mouse cancer models, demonstrating significant inhibition of tumor growth compared to either monotherapy.

In Vivo Efficacy in Syngeneic Mouse Models
Tumor ModelTreatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
CT26 (Colon Carcinoma) Vehicle~1500-
Gemcitabine~100033%
Numidargistat~120020%
Numidargistat + Gemcitabine ~400 73%
LLC (Lewis Lung Carcinoma) Vehicle~1800-
Gemcitabine~120033%
Numidargistat~150017%
Numidargistat + Gemcitabine ~600 67%
4T1 (Breast Cancer) Vehicle~1000-
Gemcitabine~70030%
Numidargistat~90010%
Numidargistat + Gemcitabine ~300 70%

Note: The above data is an illustrative summary based on published preclinical findings.[7] Actual values may vary based on experimental conditions.

Immunophenotyping of the Tumor Microenvironment in CT26 Model
Immune Cell PopulationVehicleGemcitabineNumidargistatNumidargistat + Gemcitabine
Myeloid Cells (CD11b+) HighModerately ReducedSlightly ReducedSignificantly Reduced
NK Cells LowSlightly IncreasedModerately IncreasedSignificantly Increased
Suppressive Macrophages HighModerately ReducedSlightly ReducedSignificantly Reduced
Inflammatory Macrophages LowSlightly IncreasedModerately IncreasedSignificantly Increased

Note: This table summarizes the qualitative changes observed in the tumor microenvironment following treatment.[7]

Experimental Protocols

The following are generalized protocols based on preclinical studies of Numidargistat in combination with gemcitabine.[1] Researchers should optimize these protocols for their specific experimental setup.

In Vivo Combination Efficacy Study

1. Cell Culture and Tumor Implantation:

  • Culture murine cancer cell lines (e.g., CT26, LLC, 4T1) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously implant 1x10^6 cells into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1, C57BL/6 for LLC).

2. Animal Monitoring and Treatment Initiation:

  • Monitor tumor growth by caliper measurements at least twice weekly.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.

3. Drug Formulation and Administration:

  • Numidargistat (CB-1158): Formulate for oral administration (p.o.) in a suitable vehicle (e.g., 0.5% methylcellulose). A typical dose is 100 mg/kg, administered twice daily (b.i.d.).[1]
  • Gemcitabine: Formulate for intraperitoneal injection (i.p.) in saline. A typical dose for murine models is 50-60 mg/kg.[1]
  • Treatment Schedule:
  • Administer Numidargistat daily, starting from the day of randomization.
  • Administer gemcitabine on specific days of the treatment cycle (e.g., on days 10 and 16 post-tumor implantation for the CT26 model).[1]

4. Endpoint and Data Analysis:

  • Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
  • Euthanize mice and excise tumors for further analysis (e.g., weight measurement, immunophenotyping).
  • Analyze tumor growth data to determine the efficacy of the combination therapy compared to monotherapies and vehicle control.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

1. Tumor Digestion:

  • Excise tumors and mince them into small pieces.
  • Digest the minced tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

2. Staining:

  • Resuspend the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
  • Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).
  • For intracellular staining (e.g., FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.

3. Data Acquisition and Analysis:

  • Acquire stained samples on a flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic strategy that leverages both direct cytotoxicity and immunomodulation. Preclinical data strongly suggest a synergistic effect, with the combination leading to enhanced tumor growth inhibition and a more favorable anti-tumor immune microenvironment. The provided protocols offer a framework for researchers to further investigate this combination in various cancer models. Further studies are warranted to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Tumors Treated with Numidargistat Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 and INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase (ARG).[1][2][3] Arginase is highly expressed by immunosuppressive myeloid cells within the tumor microenvironment (TME), including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][4][5] By hydrolyzing the amino acid L-arginine into ornithine and urea, arginase depletes the TME of this crucial nutrient required for the proliferation and effector function of anti-tumor immune cells such as T cells and Natural Killer (NK) cells.[1][4][5] this compound inhibits both arginase 1 (ARG1) and arginase 2 (ARG2), thereby restoring L-arginine levels and enhancing anti-tumor immunity.[3] Preclinical studies have demonstrated that treatment with Numidargistat leads to a reduction in tumor growth and is associated with an increase in tumor-infiltrating cytotoxic immune cells.[1][3]

These application notes provide a comprehensive guide to analyzing the immunological effects of this compound on the tumor microenvironment using multi-color flow cytometry. Detailed protocols for tumor processing, immune cell staining, and data analysis are provided to enable researchers to robustly quantify the changes in immune cell populations following treatment.

Mechanism of Action of this compound

Numidargistat's anti-tumor activity is primarily immune-mediated. By inhibiting arginase, it reverses the L-arginine depletion caused by myeloid cells in the TME. This restoration of L-arginine levels promotes the proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells, key effectors of the anti-tumor immune response.[1]

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Myeloid_Cells MDSCs, TAMs Arginase Arginase (ARG1/ARG2) Myeloid_Cells->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea T_NK_Cells CD8+ T Cells, NK Cells L_Arginine->T_NK_Cells required for Immune_Suppression Immune Suppression (Reduced Proliferation & Function) T_NK_Cells->Immune_Suppression leads to Anti_Tumor_Immunity Anti-Tumor Immunity (Enhanced Proliferation & Function) T_NK_Cells->Anti_Tumor_Immunity mediates Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Data Presentation: Immunophenotyping of Tumors Treated with Numidargistat

The following tables summarize the quantitative changes in tumor-infiltrating immune cell populations observed in preclinical mouse models following treatment with this compound (CB-1158). Data is derived from published studies.[1]

Table 1: Effect of Numidargistat (CB-1158) on Tumor-Infiltrating Lymphocytes in CT26 Colon Carcinoma Model

Immune Cell PopulationVehicle Control (Mean % of CD45+ cells ± SEM)Numidargistat (CB-1158) (Mean % of CD45+ cells ± SEM)Fold Changep-value
CD8+ T Cells5.2 ± 0.58.9 ± 0.81.71< 0.01
Activated CD8+ (CD25+) T Cells1.1 ± 0.22.3 ± 0.32.09< 0.01
NK Cells (NK1.1+)2.5 ± 0.34.5 ± 0.61.80< 0.05

Table 2: Effect of Numidargistat (CB-1158) on Tumor-Infiltrating Lymphocytes in B16-F10 Melanoma Model

Immune Cell PopulationVehicle Control (Mean % of CD45+ cells ± SEM)Numidargistat (CB-1158) (Mean % of CD45+ cells ± SEM)Fold Changep-value
CD8+ T Cells2.1 ± 0.33.8 ± 0.51.81< 0.05
Activated CD8+ (CD25+) T Cells0.4 ± 0.10.9 ± 0.12.25< 0.01

Experimental Protocols

Preparation of Single-Cell Suspension from Solid Tumors

This protocol describes the enzymatic and mechanical dissociation of solid tumors to generate a single-cell suspension suitable for flow cytometry analysis.

Materials:

  • Tumor tissue (freshly excised)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (e.g., 1 mg/mL)

  • DNase I (e.g., 100 U/mL)

  • Phosphate Buffered Saline (PBS)

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer (optional)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Place the freshly excised tumor in a petri dish containing cold RPMI 1640 medium.

  • Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue into a 50 mL conical tube.

  • Add enzymatic digestion buffer (e.g., RPMI containing Collagenase IV and DNase I) to the tube.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic reaction by adding RPMI with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

  • Mechanically disrupt the remaining tissue on the strainer using the plunger of a syringe.

  • Wash the strainer with PBS.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant. If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature, then wash with PBS.

  • Resuspend the cell pellet in PBS and filter through a 40 µm cell strainer.

  • Perform a cell count and viability assessment using Trypan Blue.

Tumor_Processing_Workflow Tumor_Excise Excise Tumor Mince_Tissue Mince Tissue Tumor_Excise->Mince_Tissue Enzymatic_Digestion Enzymatic Digestion (Collagenase, DNase I) Mince_Tissue->Enzymatic_Digestion Neutralize_Filter70 Neutralize & Filter (70µm) Enzymatic_Digestion->Neutralize_Filter70 Centrifuge_Wash Centrifuge & Wash Neutralize_Filter70->Centrifuge_Wash RBC_Lysis RBC Lysis (Optional) Centrifuge_Wash->RBC_Lysis Filter40 Filter (40µm) RBC_Lysis->Filter40 Cell_Count Cell Count & Viability Filter40->Cell_Count Staining Flow Cytometry Staining Cell_Count->Staining

Caption: Workflow for preparing a single-cell suspension from solid tumors.

Flow Cytometry Staining of Tumor-Infiltrating Immune Cells

This protocol outlines the staining procedure for identifying and quantifying various immune cell subsets within the prepared single-cell suspension.

Materials:

  • Single-cell suspension from tumors

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (e.g., anti-CD16/32 for mouse)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Live/Dead fixable viability dye

  • Fixation/Permeabilization Buffer (if staining for intracellular markers like Foxp3 or Granzyme B)

  • 96-well V-bottom plates or FACS tubes

Procedure:

  • Adjust the cell concentration to 1-2 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

  • Add 50-100 µL of the cell suspension to each well of a 96-well plate or FACS tube.

  • Stain for viability by incubating with a Live/Dead dye according to the manufacturer's protocol. Wash the cells with staining buffer.

  • Block Fc receptors by incubating the cells with Fc Block for 10-15 minutes at 4°C.

  • Add the antibody cocktail for surface markers (see Table 3) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • If intracellular staining is required, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

Table 3: Suggested Murine Flow Cytometry Panel for Immune Cell Analysis

TargetFluorochromeCell Population(s) Identified
CD45BUV395All hematopoietic cells
Live/DeadZombie AquaViable cells
CD3eAPC-Cy7T cells
CD4BV786Helper T cells
CD8aPerCP-Cy5.5Cytotoxic T cells
NK1.1PE-Cy7NK and NKT cells
CD11bFITCMyeloid cells
Ly6GPEGranulocytes (Neutrophils)
Ly6CAPCMonocytic cells
F4/80BV605Macrophages
CD25BV421Activated T cells, Regulatory T cells
Foxp3Alexa Fluor 647Regulatory T cells (intracellular)
Granzyme BAlexa Fluor 700Cytotoxic cells (intracellular)
Gating Strategy for Flow Cytometry Data Analysis

A sequential gating strategy is crucial for accurately identifying immune cell populations. The following diagram illustrates a general approach.

Gating_Strategy cluster_lymphoid Lymphoid Lineage cluster_myeloid Myeloid Lineage All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells Leukocytes Leukocytes (CD45+) Live_Cells->Leukocytes T_Cells T Cells (CD3+) Leukocytes->T_Cells NK_Cells NK Cells (NK1.1+) Leukocytes->NK_Cells Myeloid Myeloid Cells (CD11b+) Leukocytes->Myeloid CD4_T_Cells CD4+ T Cells (CD4+) T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells (CD8+) T_Cells->CD8_T_Cells Macrophages Macrophages (F4/80+) Myeloid->Macrophages Neutrophils Neutrophils (Ly6G+) Myeloid->Neutrophils Monocytes Monocytes (Ly6C+) Myeloid->Monocytes

References

Troubleshooting & Optimization

Improving the solubility of Numidargistat dihydrochloride for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and frequently asked questions (FAQs) for improving the solubility of Numidargistat dihydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in preparing this compound for in vivo studies?

A1: this compound can exhibit limited aqueous solubility, which can be a hurdle for achieving the desired concentration for in vivo administration, particularly for intravenous routes. Preparing a stable and homogenous solution or suspension is critical for accurate dosing and obtaining reliable experimental results.

Q2: What are the recommended vehicles for dissolving this compound?

A2: Several vehicle formulations have been successfully used to dissolve or suspend this compound for animal studies. The choice of vehicle will depend on the desired concentration, the route of administration (e.g., oral, intraperitoneal), and the specific experimental requirements. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, and cyclodextrins in saline or corn oil.[1][2]

Q3: Can I heat or sonicate the formulation to aid dissolution?

A3: Yes, if you observe precipitation or phase separation during the preparation of the formulation, gentle heating and/or sonication can be used to help dissolve the compound.[1][2]

Q4: What is the mechanism of action of Numidargistat?

A4: Numidargistat is a potent and orally bioavailable inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is an enzyme that depletes arginine, an amino acid crucial for T-cell proliferation and function. By inhibiting arginase, Numidargistat restores arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in the final formulation The concentration of this compound exceeds its solubility in the chosen vehicle.- Gently warm the solution and/or sonicate to aid dissolution.[1][2] - Prepare a new formulation with a lower concentration of the compound. - Consider trying an alternative vehicle composition with higher solubilizing capacity (see protocols below).
Phase separation Immiscibility of the solvent components.- Ensure thorough mixing at each step of the protocol, especially after adding each solvent. - Sonication can help to create a more uniform mixture.
Difficulty in administration (e.g., high viscosity) The vehicle, such as one with a high percentage of PEG300 or corn oil, is too viscous.- Prepare the formulation at a slightly warmer temperature to reduce viscosity during dosing. - If possible for your experimental design, consider an alternative formulation with lower viscosity.

Quantitative Data Summary: Vehicle Formulations

The following tables summarize established protocols for preparing this compound for in vivo experiments.

Table 1: Formulations for Clear Solutions

Protocol IDVehicle CompositionAchievable SolubilityRoute of AdministrationReference
CS-15% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.75 mg/mL (7.64 mM)Intravenous, Oral[1]
CS-25% DMSO, 95% (20% SBE-β-CD in Saline)≥ 1.38 mg/mL (3.83 mM)Intravenous, Oral[1]
CS-310% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.71 mM)Intravenous, Oral[2]
CS-410% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.71 mM)Intravenous, Oral[2]
CS-510% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.71 mM)Oral[2]

Table 2: Formulation for a Suspended Solution

Protocol IDVehicle CompositionAchievable ConcentrationRoute of AdministrationReference
SS-110% DMSO, 90% (20% SBE-β-CD in Saline)3.25 mg/mL (9.03 mM)Oral, Intraperitoneal[1]

Experimental Protocols

Below are detailed step-by-step methodologies for preparing the formulations listed above.

Protocol CS-1: PEG300 and Tween-80 Formulation

  • Weigh the required amount of this compound.

  • Add 5% of the final volume as DMSO to the compound and mix thoroughly to dissolve.

  • Add 40% of the final volume as PEG300 and mix until the solution is clear.

  • Add 5% of the final volume as Tween-80 and mix thoroughly.

  • Finally, add 50% of the final volume as saline and mix to achieve a homogenous, clear solution.

Protocol CS-2: SBE-β-CD Formulation

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Weigh the required amount of this compound.

  • Add 5% of the final volume as DMSO to the compound and mix to dissolve.

  • Add 95% of the final volume of the 20% SBE-β-CD in saline solution and mix until clear.

Protocol SS-1: Suspended Solution with SBE-β-CD

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly. This will result in a suspended solution. Use ultrasonic treatment if necessary to ensure uniformity.[1]

Visualizations

Signaling Pathway of Numidargistat

Numidargistat_Pathway cluster_tumor_microenvironment Tumor Microenvironment MDSC Myeloid-Derived Suppressor Cells (MDSCs) Arginase Arginase (ARG1/2) MDSC->Arginase produces Arginine L-Arginine Arginase->Arginine depletes Ornithine Ornithine + Urea Arginine->Ornithine hydrolyzes to T_Cell_Proliferation T-Cell Proliferation & Activation Arginine->T_Cell_Proliferation required for T_Cell T-Cell T_Cell->T_Cell_Proliferation Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits

Caption: Numidargistat inhibits arginase, preventing L-Arginine depletion and promoting T-cell activity.

Experimental Workflow for Formulation CS-1

Formulation_Workflow start Start weigh Weigh Numidargistat dihydrochloride start->weigh add_dmso Add 5% DMSO & Mix to Dissolve weigh->add_dmso add_peg300 Add 40% PEG300 & Mix until Clear add_dmso->add_peg300 add_tween80 Add 5% Tween-80 & Mix add_peg300->add_tween80 add_saline Add 50% Saline & Mix add_tween80->add_saline end Final Clear Solution (≥ 2.75 mg/mL) add_saline->end

Caption: Step-by-step workflow for preparing the PEG300 and Tween-80 based formulation (Protocol CS-1).

References

Overcoming the limited intracellular penetration of Numidargistat dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Numidargistat dihydrochloride (CB-1158). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent arginase inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its limited intracellular penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CB-1158) is a potent, orally active small molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2).[1][2][3] Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[4] By inhibiting arginase, Numidargistat restores L-arginine levels, which is crucial for T-cell proliferation and activation.[4] This mechanism helps to counteract the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[4]

Q2: I'm observing a significant discrepancy between the IC50 of Numidargistat in my cell-based assay compared to the reported recombinant enzyme IC50. Why is this happening?

This is a known characteristic of Numidargistat and is primarily attributed to its limited intracellular penetration.[5] The IC50 values for recombinant human arginase 1 and 2 are in the nanomolar range (86 nM and 296 nM, respectively).[1][2][3] However, in cell-based assays with cell lines like HepG2 and K562, the IC50 values are significantly higher, falling in the micromolar range (32 µM and 139 µM, respectively).[1][3] This difference of several orders of magnitude suggests that the compound does not efficiently cross the cell membrane to reach its intracellular target, arginase.

Q3: Are there any known reasons for the poor cell permeability of Numidargistat?

While specific studies on the physicochemical properties of Numidargistat that limit its permeability are not extensively detailed in the provided results, general principles of drug permeability can be applied. Factors such as polarity, molecular size, and charge can significantly impact a small molecule's ability to diffuse across the lipid bilayer of the cell membrane. It is possible that the chemical structure of Numidargistat possesses characteristics that hinder its passive diffusion into cells.

Q4: Could active efflux be contributing to the low intracellular concentration of Numidargistat?

Yes, active efflux by membrane transporters, such as P-glycoprotein (P-gp), is a common mechanism that reduces the intracellular concentration of small molecule drugs. While there is no direct evidence from the search results to suggest that Numidargistat is a substrate for P-gp or other efflux pumps, this is a plausible contributing factor to its low intracellular efficacy and should be considered as a potential area for investigation in your experiments.

Troubleshooting Guide

Problem 1: High IC50 value in cell-based arginase activity assay.

Possible Cause 1: Poor Intracellular Penetration

  • Explanation: As discussed in the FAQs, Numidargistat has inherently low cell permeability. The concentration of the drug reaching the intracellular arginase may be insufficient to achieve the same level of inhibition seen in enzymatic assays.

  • Suggested Solution:

    • Increase Incubation Time: Extending the incubation period of the cells with Numidargistat may allow for greater accumulation of the compound inside the cells.

    • Optimize Formulation: While Numidargistat is soluble in water and DMSO, consider using formulation strategies known to enhance cell permeability for in vitro studies.[1] This could include the use of non-ionic surfactants at low, non-toxic concentrations or cyclodextrins. However, careful validation is required to ensure these agents do not interfere with your assay.

    • Use of Permeabilizing Agents: For mechanistic studies, and not for therapeutic simulation, a very low concentration of a mild membrane permeabilizing agent could be used as a positive control to confirm that the issue is indeed penetration. This is not a standard experimental approach and should be used with caution and appropriate controls.

Possible Cause 2: Active Drug Efflux

  • Explanation: The cell line you are using may express high levels of efflux pumps that actively transport Numidargistat out of the cell, preventing it from reaching its target.

  • Suggested Solution:

    • Co-administration with an Efflux Pump Inhibitor: As a diagnostic experiment, you can co-incubate your cells with Numidargistat and a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. If you observe a significant decrease in the IC50 of Numidargistat in the presence of the inhibitor, it strongly suggests that active efflux is playing a role.

Possible Cause 3: Suboptimal Assay Conditions

  • Explanation: The conditions of your cell-based assay may not be optimal for Numidargistat activity or for the health of your cells.

  • Suggested Solution:

    • Optimize Cell Seeding Density: Ensure that the cells are in a healthy, logarithmic growth phase during the experiment. Over-confluent or stressed cells may exhibit altered membrane integrity or metabolic activity.

    • Check for Serum Protein Binding: Components in the cell culture medium, such as serum proteins, can bind to small molecules and reduce their effective concentration available for cellular uptake. Consider reducing the serum concentration during the drug treatment period, if your cells can tolerate it, or using a serum-free medium for the duration of the drug incubation.

Problem 2: Inconsistent results between experimental replicates.

Possible Cause 1: Drug Precipitation

  • Explanation: this compound has defined solubility limits. If the stock solution is not prepared correctly or if the final concentration in the assay medium exceeds its solubility, the compound may precipitate, leading to variable dosing.

  • Suggested Solution:

    • Proper Solubilization: When preparing stock solutions in DMSO, ensure complete dissolution, using sonication if necessary.[1] For aqueous solutions, be mindful of the solubility limits.

    • Visual Inspection: Before adding the drug to your cells, visually inspect the diluted solutions for any signs of precipitation.

Possible Cause 2: Cell Health Variability

  • Explanation: Inconsistent cell health and passage number can lead to variability in experimental outcomes.

  • Suggested Solution:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound

TargetSystemIC50 ValueReference(s)
Recombinant Human Arginase 1Enzymatic Assay86 nM[1][2][3]
Recombinant Human Arginase 2Enzymatic Assay296 nM[1][2][3]
Native Arginase 1 (Human Granulocyte Lysate)Cell Lysate Assay178 nM[1]
Native Arginase 1 (Human Erythrocyte Lysate)Cell Lysate Assay116 nM[1]
Native Arginase 1 (Human Hepatocyte Lysate)Cell Lysate Assay158 nM[1]
Arginase in HepG2 cellsCellular Assay32 µM[1][3]
Arginase in K562 cellsCellular Assay139 µM[1][3]
Arginase in Primary Human HepatocytesCellular Assay210 µM[1][3]

Experimental Protocols

Protocol 1: Intracellular Arginase Activity Assay

This protocol is adapted from methodologies used to assess the intracellular activity of arginase inhibitors.

Materials:

  • Arginase-expressing cell line (e.g., HepG2, K562)

  • Complete cell culture medium

  • This compound

  • Urea assay kit (colorimetric)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HepG2), seed at a density that will result in a confluent monolayer on the day of the assay.

    • For suspension cells (e.g., K562), seed at a density appropriate for your cell line in a 96-well plate.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A wide concentration range is recommended for initial experiments (e.g., 10 nM to 500 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Numidargistat. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Urea Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the urea concentration in the supernatant using a commercially available urea assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background urea level from a well with medium but no cells.

    • Plot the urea concentration as a function of the Numidargistat concentration.

    • Calculate the IC50 value using a suitable non-linear regression analysis software.

Protocol 2: Quantification of Intracellular Numidargistat by LC-MS/MS

This protocol provides a general framework for measuring the intracellular concentration of Numidargistat. Optimization will be required for your specific cell line and equipment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to a desired confluency.

    • Treat the cells with a known concentration of Numidargistat for a specific duration.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Add a specific volume of lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

  • Protein Precipitation:

    • Add a known volume of cold acetonitrile containing an appropriate internal standard to the cell lysate to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Develop an LC-MS/MS method for the detection and quantification of Numidargistat. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., parent and daughter ions for multiple reaction monitoring).

  • Data Analysis:

    • Generate a standard curve using known concentrations of Numidargistat.

    • Determine the concentration of Numidargistat in the cell lysate from the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein concentration in the lysate.

Visualizations

Arginase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space L_Arginine_ext L-Arginine L_Arginine_int L-Arginine L_Arginine_ext->L_Arginine_int Amino Acid Transporters Arginase Arginase (ARG1/ARG2) L_Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS T_Cell_Function T-Cell Function (e.g., Proliferation) L_Arginine_int->T_Cell_Function Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase Polyamines Polyamines Ornithine->Polyamines Proline Proline Ornithine->Proline NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline NO->T_Cell_Function Cell_Proliferation Cell Proliferation Collagen Synthesis Polyamines->Cell_Proliferation Proline->Cell_Proliferation

Caption: Arginase Signaling Pathway and the Mechanism of Action of Numidargistat.

Caption: Troubleshooting workflow for high IC50 values of Numidargistat.

experimental_workflow cluster_indirect Indirect Measurement (Activity Assay) cluster_direct Direct Measurement (LC-MS/MS) A1 Seed Cells A2 Treat with Numidargistat (Dose-Response) A1->A2 A3 Incubate (e.g., 24h) A2->A3 A4 Collect Supernatant A3->A4 A5 Measure Urea Concentration A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells B2 Treat with Numidargistat (Single Concentration) B1->B2 B3 Incubate (Time Course) B2->B3 B4 Wash and Lyse Cells B3->B4 B5 Protein Precipitation B4->B5 B6 Analyze Supernatant by LC-MS/MS B5->B6 B7 Quantify Intracellular Concentration B6->B7

Caption: Experimental workflows for assessing intracellular effects of Numidargistat.

References

Addressing the short half-life of Numidargistat dihydrochloride in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Numidargistat dihydrochloride. The content is specifically designed to address challenges related to its short half-life in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[3][4] By inhibiting arginase, Numidargistat restores L-arginine levels in the tumor microenvironment.[3][4] This is crucial because L-arginine is essential for the proliferation and activation of T-cells, key components of the anti-tumor immune response.[3][4] Depletion of L-arginine by arginase-producing myeloid-derived suppressor cells (MDSCs) is a major mechanism of immune evasion by tumors.[3] Numidargistat's inhibition of arginase activity, therefore, aims to reverse this immunosuppressive effect and enhance anti-tumor immunity.[5][6]

Q2: What is the reported half-life of this compound and what are the dosing implications?

Numidargistat has a relatively short half-life of approximately 6 hours in humans.[7][8] This pharmacokinetic property necessitates a twice-daily (BID) dosing schedule to maintain therapeutic concentrations and achieve sustained target inhibition.[1][7][8] For preclinical in vivo studies in mice, a common and effective dose is 100 mg/kg administered orally twice per day.[1][9]

Q3: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to several years.[10] For short-term storage, 0-4°C is suitable for days to weeks.[6] Stock solutions can be prepared in DMSO and stored at -80°C for up to 6 months or at -20°C for 1 month.[1][11] It is recommended to protect the compound from air and light, as it can be sensitive to oxidation. When preparing aqueous solutions for in vivo use, it is advisable to use sterile saline.[12]

Troubleshooting Guide

In Vitro Experiments
IssuePotential CauseRecommended Solution
High variability in IC50 values between experiments. Short half-life leading to compound degradation in culture media over prolonged incubation.- Minimize incubation times where possible.- Replenish the media with fresh this compound for long-term assays (>24 hours).- Ensure consistent and precise timing of all experimental steps.
Lower than expected potency in cellular assays compared to biochemical assays. Low intracellular penetration. Numidargistat was designed primarily as an extracellular ARG1 inhibitor.[5][7]- Use cell lines with high expression of arginase on the cell surface.- Consider co-culture systems with arginase-secreting myeloid cells to better mimic the tumor microenvironment.- If targeting intracellular arginase is critical, consider alternative inhibitors with better cell permeability.[7]
Inconsistent results in T-cell proliferation assays. Fluctuation in L-arginine concentration in the culture media.- Use L-arginine-replete media as a baseline control.- Precisely control the initial L-arginine concentration in your experimental setup.- Include a positive control (e.g., direct T-cell stimulation) and a negative control (e.g., co-culture with MDSCs without the inhibitor).
In Vivo Experiments
IssuePotential CauseRecommended Solution
Suboptimal tumor growth inhibition despite on-target plasma arginase inhibition. Insufficient drug exposure at the tumor site due to the short half-life.- Strictly adhere to a twice-daily (BID) dosing schedule to maintain plasma concentrations.- Consider subcutaneous implantation of osmotic pumps for continuous drug delivery in relevant models.- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma drug levels with intratumoral arginase inhibition and L-arginine concentrations.
Lack of efficacy in immunocompromised mouse models (e.g., SCID mice). The primary mechanism of action is immune-mediated.- Numidargistat's anti-tumor effect relies on an intact immune system, particularly T-cells and NK cells.[13] Use syngeneic tumor models with a competent immune system to evaluate efficacy.[13]
Difficulty in observing a robust monotherapy effect. The tumor microenvironment may have multiple immunosuppressive mechanisms.- Combine Numidargistat with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to achieve synergistic effects.[1][5] Preclinical studies have shown enhanced anti-tumor activity with such combinations.[1][13]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (ARG1) 86 - 98 nMRecombinant Human[1]
IC50 (ARG2) 296 nMRecombinant Human[1]
IC50 (Cellular Arginase) 32 µM (HepG2), 139 µM (K562)Human Cell Lines[1][9]
Half-life (t½) ~6 hoursHuman[7][8]
Effective In Vivo Dose 100 mg/kg, p.o., BIDMouse[1][9]

Key Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay with Myeloid Cells
  • Cell Preparation:

    • Isolate myeloid-derived suppressor cells (MDSCs) or polymorphonuclear cells (PMNs) from fresh human peripheral blood or mouse bone marrow.

    • Isolate CD8+ T-cells from the same donor.

    • Label T-cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • Co-culture Setup:

    • Plate MDSCs/PMNs in a 96-well plate.

    • Add labeled T-cells at a specific MDSC:T-cell ratio (e.g., 1:2).

    • Add a T-cell stimulus (e.g., anti-CD3/CD28 beads).

  • Treatment:

    • Add a dose range of this compound to the co-cultures. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Analysis:

    • Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.

    • Calculate the IC50 value for the reversal of T-cell suppression.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model
  • Tumor Implantation:

    • Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[13]

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer 100 mg/kg via oral gavage twice daily (e.g., 8 hours apart).

    • The control group receives the vehicle only.

    • For combination studies, administer other agents (e.g., anti-PD-L1 antibody intraperitoneally) according to their established protocols.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach the ethical endpoint), euthanize the mice.

    • Excise tumors for downstream analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry for immune markers.

    • Collect blood for pharmacokinetic analysis if required.

Visualizations

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Response Myeloid-Derived\nSuppressor Cell (MDSC) Myeloid-Derived Suppressor Cell (MDSC) Arginase1 Arginase 1 (ARG1) Myeloid-Derived\nSuppressor Cell (MDSC)->Arginase1 secretes L_Arginine L-Arginine Arginase1->L_Arginine Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes L_Arginine_Immune L-Arginine L_Arginine->L_Arginine_Immune restores levels T_Cell T-Cell T_Cell_Activation Activation & Proliferation T_Cell->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity L_Arginine_Immune->T_Cell required for Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase1 inhibits

Caption: Mechanism of action of Numidargistat in the tumor microenvironment.

Experimental_Workflow_InVivo cluster_treatment Twice Daily (BID) Dosing start Start tumor_implant 1. Implant Syngeneic Tumor Cells start->tumor_implant tumor_growth 2. Monitor Tumor Growth (to 50-100 mm³) tumor_implant->tumor_growth randomize 3. Randomize Mice into Groups tumor_growth->randomize treatment 4. Treatment Phase randomize->treatment monitoring 5. Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Repeat daily endpoint 6. Endpoint Analysis monitoring->endpoint At study conclusion analysis Tumor Excision, Flow Cytometry, PK/PD Analysis endpoint->analysis end End analysis->end dose_am Oral Gavage (AM) 100 mg/kg Numidargistat or Vehicle dose_pm Oral Gavage (PM) 100 mg/kg Numidargistat or Vehicle

Caption: In vivo experimental workflow for testing Numidargistat.

Troubleshooting_Logic start Suboptimal In Vivo Efficacy Observed q1 Is the dosing schedule strictly BID? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mouse model immunocompetent? a1_yes->q2 sol1 Implement strict BID dosing (e.g., 8-12h apart). a1_no->sol1 end Re-evaluate Experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Numidargistat being used as a monotherapy? a2_yes->q3 sol2 Switch to a syngeneic model with an intact immune system. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider combination therapy, e.g., with anti-PD-1/PD-L1. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for in vivo experiments.

References

Numidargistat dihydrochloride stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Numidargistat dihydrochloride (also known as CB-1158 dihydrochloride or INCB01158 dihydrochloride). This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental considerations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[1][2][3] The compound is noted to be sensitive to air and light, so it is crucial to keep the container tightly sealed and protected from light sources.[1] For short-term storage, such as during routine laboratory use, temperatures of 0-4°C are acceptable for days to weeks.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO.[1][2] For in vivo studies, various formulations using co-solvents have been reported. It is recommended to prepare aqueous-based solutions fresh for each experiment. If you are preparing an aqueous solution from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system.

Q4: Is this compound sensitive to pH?

A4: Yes, the activity of Numidargistat has been shown to be pH-dependent.[5][6] As a boronic acid derivative, its stability can also be influenced by pH. It is advisable to maintain a consistent pH in your experimental buffers and to be aware that pH variations could affect not only the compound's stability but also its inhibitory potency.

Q5: What are the known stability issues with this compound?

A5: this compound is sensitive to air, light, and moisture.[1][4] As a boronic acid-containing compound, it may be susceptible to oxidation and hydrolysis. Boronic acids can also undergo dehydration to form cyclic anhydrides, known as boroxines. While specific degradation pathways for Numidargistat have not been detailed in publicly available literature, these general sensitivities should be considered during handling and storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Ensure the solid compound is stored at -20°C, protected from light and air. For solutions, use aliquots stored at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
pH of the experimental buffer is affecting compound potency.Verify and standardize the pH of all buffers and solutions used in your experiments. Be aware that the inhibitory activity of Numidargistat is pH-dependent.[5][6]
Precipitation of the compound in aqueous solutions. Low aqueous solubility or exceeding the solubility limit when diluting from a DMSO stock.When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. Ensure the final concentration of the organic solvent is low and compatible with your assay. Gentle warming or sonication may aid dissolution.[7][8]
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to exposure to light, air, or moisture.Discard the compound if physical changes are observed, as this may indicate significant degradation. Always store the solid compound in a tightly sealed container in a dark and dry environment.

Data Presentation: Storage and Stability Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Solid Powder-20°CLong-term (months to years)[2][3]Protect from air, light, and moisture.[1][4] Keep container tightly sealed.
0-4°CShort-term (days to weeks)[2]Protect from light and moisture.
Solution in DMSO-80°CUp to 6 months[4]Store in single-use aliquots to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[4]
-20°CUp to 1 month[4]Store in single-use aliquots. Store under nitrogen, away from moisture.[4]

Table 2: Known Sensitivities of this compound

Factor Effect on Stability Mitigation Strategy
Light Potential for photodegradation.Store in an amber vial or a light-blocking container.[1]
Air Susceptible to oxidation.[1]Store under an inert atmosphere (e.g., nitrogen or argon) if possible. Keep the container tightly sealed.
Moisture Risk of hydrolysis.Store in a desiccator or a low-humidity environment. Ensure the container is tightly sealed.
pH Both stability and activity can be affected.Maintain a consistent and appropriate pH in buffered solutions.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

While a specific, validated stability-indicating method for this compound is not publicly available, the following protocol outlines a general approach for developing such a method for a small molecule drug substance. This protocol would require optimization and validation for this specific compound.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Add 1N HCl to a solution of the drug and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

    • Base Hydrolysis: Add 1N NaOH to a solution of the drug and heat at a controlled temperature. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a specified period, then dissolve for analysis.

    • Photodegradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A linear gradient from low to high percentage of Mobile Phase B over a suitable runtime to ensure separation of all peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of Numidargistat (a starting point could be 220-280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples to identify any new peaks corresponding to degradation products.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Numidargistat peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) working Prepare Working Solution (e.g., 50 µg/mL in mobile phase) stock->working hplc HPLC Analysis (C18 Column, Gradient Elution) working->hplc acid Acid Hydrolysis (1N HCl, 60°C) acid->hplc base Base Hydrolysis (1N NaOH, 60°C) base->hplc oxidation Oxidation (3% H2O2, RT) oxidation->hplc thermal Thermal Degradation (Solid, 80°C) thermal->hplc photo Photodegradation (UV Light) photo->hplc data Data Analysis (Peak Purity, Resolution) hplc->data result1 Method is Stability-Indicating data->result1 result2 Optimize and Re-validate data->result2

Caption: Workflow for developing a stability-indicating HPLC method.

signaling_pathway cluster_arginase Arginase Action cluster_inhibition Inhibition by Numidargistat arginine L-Arginine arginase Arginase arginine->arginase ornithine L-Ornithine + Urea arginase->ornithine numidargistat Numidargistat (CB-1158) numidargistat->arginase Inhibits

Caption: Mechanism of action of Numidargistat as an arginase inhibitor.

References

Troubleshooting inconsistent results in Numidargistat dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Numidargistat dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CB-1158 dihydrochloride) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1][2][3] Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[4] There are two isoforms of arginase in mammals, Arginase 1 (ARG1) and Arginase 2 (ARG2). Numidargistat inhibits both isoforms, with a higher potency for ARG1. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS) and plays a crucial role in T-cell proliferation and activation.[5][6][7] This mechanism is particularly relevant in the tumor microenvironment, where myeloid-derived suppressor cells (MDSCs) express high levels of arginase, leading to L-arginine depletion and subsequent immune suppression.[6][7]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[8] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][9] It is advisable to prepare fresh working solutions for each experiment to ensure optimal activity.[8]

Q3: How should I prepare this compound for in vitro experiments?

This compound is soluble in water and DMSO.[9][10] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Due to potential solubility issues in aqueous solutions, it is crucial to ensure complete dissolution. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[9] It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

Inconsistent Arginase Activity Assay Results

Problem: High background or inconsistent readings in the arginase activity assay.

Potential Cause Troubleshooting Steps
Endogenous Urea in Samples Serum and plasma samples contain significant amounts of urea which can interfere with the assay. Deplete urea from samples using a 10 kDa molecular weight cut-off filter before performing the assay.
Incorrect Assay Buffer Temperature The arginase reaction is temperature-sensitive. Ensure the assay buffer is pre-warmed to 37°C before starting the reaction.
Precipitate Formation A brown precipitate (manganese complex) may form at high pH. Ensure manganese is fully dissolved in a small amount of deionized water before adding to the buffer.[11] A white, cloudy precipitate can occur in serum samples after heating; while it may dissolve after adding the acid solution, it can interfere with readings.[11] Centrifuging the plate after color development can help pellet any precipitate.
Inaccurate Pipetting Inconsistent volumes of reagents or samples will lead to variability. Use calibrated pipettes and ensure thorough mixing.
Incorrect Wavelength Reading the absorbance at the wrong wavelength will result in inaccurate data. Verify the correct wavelength specified in your assay protocol (e.g., 430 nm or 540 nm depending on the colorimetric reagent).[11]
Variability in Cell-Based Assay Results

Problem: Inconsistent cell viability or proliferation results when treating with this compound.

Potential Cause Troubleshooting Steps
Poor Compound Solubility This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate after adding the compound. If observed, try preparing fresh dilutions, using a lower concentration of DMSO in the final culture volume, or gently warming the media.
Uneven Cell Plating Inconsistent cell numbers across wells will lead to high variability. Ensure a single-cell suspension before plating and use proper plating techniques to avoid edge effects. Allow adherent cells to attach evenly before adding the compound.[12]
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to arginase inhibition. The IC50 values for Numidargistat can vary significantly between cell lines (e.g., HepG2, K562).[3] It is important to perform a dose-response curve for each new cell line.
Low Intracellular Penetration Numidargistat has been reported to have low intracellular activity, which may result in weaker than expected effects in whole-cell assays compared to lysate-based assays.[6][7] Consider using cell lysates for direct arginase inhibition measurements if intracellular effects are the primary focus.
Changes in Cell Morphology Observe cell morphology under a microscope after treatment. Any significant changes, such as blebbing or detachment, could indicate cytotoxicity at higher concentrations, which may not be the intended experimental outcome.[12]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell Line/SourceIC50
Recombinant Human Arginase 1-86 nM[1][3]
Recombinant Human Arginase 2-296 nM[1][3]
Native Arginase 1Human Granulocyte Lysate178 nM[3]
Native Arginase 1Human Erythrocyte Lysate116 nM[3]
Native Arginase 1Human Hepatocyte Lysate158 nM[3]
Intracellular ArginaseHuman HepG2 Cells32 µM[3]
Intracellular ArginaseHuman K-562 Cells139 µM[3]
Intracellular ArginasePrimary Human Hepatocytes210 µM[3]

Experimental Protocols

Protocol 1: Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Manganese Chloride (MnCl₂) Solution (10 mM)

  • L-arginine Solution (0.5 M)

  • Acidic Stop Solution (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio)

  • Colorimetric Reagent (e.g., α-isonitrosopropiophenone)

  • Urea Standard Solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize 1 x 10⁶ cells in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[5]

    • For serum/plasma, deplete endogenous urea using a 10 kDa spin column.

  • Arginase Activation:

    • To 25 µL of sample in a 96-well plate, add 25 µL of Arginase Assay Buffer containing 10 mM MnCl₂.

    • Incubate at 55-56°C for 10 minutes to activate the enzyme.[11]

  • Arginase Reaction:

    • Add 50 µL of 0.5 M L-arginine solution to each well.

    • Incubate at 37°C for 1-2 hours.[11]

  • Stop Reaction:

    • Add 200 µL of the acidic stop solution to each well.[11]

  • Color Development:

    • Add 25 µL of the colorimetric reagent to each well.

    • Incubate at 95-100°C for 30-45 minutes.

    • Cool the plate to room temperature for 10 minutes.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Calculate arginase activity based on a urea standard curve.

Protocol 2: Western Blot for Arginase 1 Detection

This protocol provides a general procedure for detecting Arginase 1 in cell lysates.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Arginase 1 (e.g., rabbit anti-ARG1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary Arginase 1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system. Arginase 1 has a predicted molecular weight of approximately 35 kDa.[13]

Visualizations

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase (ARG1/ARG2) L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine + Urea Arginase->L_Ornithine Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase Inhibits NO Nitric Oxide (NO) + L-Citrulline NOS->NO Immune_Suppression Immune Suppression L_Ornithine->Immune_Suppression Contributes to T_Cell T-Cell Proliferation & Activation NO->T_Cell Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow_Arginase_Activity start Start: Prepare Samples (Cell Lysate/Serum) activation Activate Arginase (MnCl2, 55°C, 10 min) start->activation reaction Add L-Arginine Substrate (37°C, 1-2 hours) activation->reaction stop Stop Reaction (Acidic Solution) reaction->stop color Add Colorimetric Reagent & Heat (95°C, 30-45 min) stop->color read Read Absorbance (e.g., 540 nm) color->read end End: Calculate Activity read->end

Caption: Workflow for a colorimetric arginase activity assay.

mTOR_Signaling_Arginine Arginine L-Arginine mTORC1 mTORC1 Signaling Arginine->mTORC1 Activates Arginase Arginase Arginase->Arginine Depletes Depletion L-Arginine Depletion Arginase->Depletion Numidargistat Numidargistat Numidargistat->Arginase Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Depletion->mTORC1 Inhibits

References

Optimizing Numidargistat dihydrochloride dosage for maximal efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Numidargistat dihydrochloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active small molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2).[1] Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[2] In the tumor microenvironment (TME), high arginase activity by myeloid-derived suppressor cells (MDSCs) and other immune cells depletes L-arginine, an amino acid essential for T-cell proliferation and function.[3][4] By inhibiting arginase, this compound increases the bioavailability of L-arginine in the TME. This restores T-cell receptor (TCR) signaling, promotes the proliferation and activation of cytotoxic T-lymphocytes (CTLs), and enhances anti-tumor immunity.[3][4]

Q2: What is a recommended starting dosage for in vivo mouse studies?

A commonly used and effective dosage in mouse tumor models is 100 mg/kg, administered orally (p.o.) twice per day.[1][5][6] This dosing regimen has been shown to increase the number of tumor-infiltrating cytotoxic T-cells and decrease the population of immunosuppressive myeloid cells.[1]

Q3: How should this compound be formulated for oral administration in mice?

This compound can be formulated in sterile water for oral gavage.[6] For compounds with solubility challenges, a common vehicle for oral administration in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, for this compound, a formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has also been suggested to achieve a clear solution. It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle. The stability of the formulation should be confirmed before initiating in vivo studies.[5]

Q4: What are the expected pharmacodynamic effects of this compound in vivo?

The primary pharmacodynamic effect is the inhibition of arginase activity, which leads to a measurable increase in plasma L-arginine levels.[7] This elevation in L-arginine is expected to correlate with enhanced T-cell function and anti-tumor efficacy. Monitoring plasma L-arginine can serve as a key biomarker for target engagement.

Q5: Is this compound directly cytotoxic to cancer cells?

This compound is not directly cytotoxic to murine cancer cell lines.[1][5][6] Its anti-tumor effect is primarily mediated through the modulation of the immune system, specifically by enhancing T-cell-mediated anti-tumor responses.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

Potential Cause Troubleshooting Steps
Suboptimal Dosing or Regimen Ensure the dosage is at least 100 mg/kg p.o. BID, as this has been shown to be effective in preclinical models.[1] Consider a dose-response study to determine the optimal dose for your specific tumor model and mouse strain.
Poor Bioavailability Verify the formulation is appropriate and the compound is completely solubilized. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Inconsistent administration can lead to variable exposure.
Compound Instability Prepare fresh formulations regularly and store them appropriately. The stability of this compound in your chosen vehicle should be assessed over the duration of your experiment. Stock solutions are typically stored at -20°C or -80°C.[1]
Tumor Model Insensitivity The efficacy of arginase inhibitors can be dependent on the immune composition of the tumor microenvironment. Models with low infiltration of myeloid cells or a non-immunosuppressive TME may not respond well to this therapy. Characterize the immune infiltrate of your tumor model at baseline.
Insufficient Target Engagement Measure plasma L-arginine levels post-treatment to confirm arginase inhibition. A lack of increase in L-arginine suggests a problem with administration, formulation, or compound stability.

Issue 2: Observed Toxicity in vivo

Potential Cause Signs of Toxicity Troubleshooting Steps
On-Target Toxicity While specific toxicity data for Numidargistat is limited in the public domain, general signs of toxicity in mice can include weight loss, ruffled fur, lethargy, and hunched posture. High doses of arginase inhibitors could potentially lead to hyperargininemia, although this is less of a concern with inhibitors compared to direct arginase administration.[3] In some studies with other arginase inhibitors, cardiotoxicity has been observed, though this was in the context of combination therapy.[8]Monitor animal health daily, including body weight. If significant weight loss (>15-20%) or other signs of distress are observed, consider reducing the dose or frequency of administration. Perform complete blood counts (CBC) and serum chemistry panels to assess organ function.
Vehicle-Related Toxicity The formulation vehicle itself can sometimes cause adverse effects. For example, high concentrations of DMSO or certain surfactants can be toxic.Run a vehicle-only control group to assess any background toxicity. If the vehicle is suspected, explore alternative, more biocompatible formulations.
Off-Target Effects Although Numidargistat is reported to be selective for arginase and does not affect nitric oxide synthase (NOS), off-target effects are always a possibility with small molecule inhibitors.[1]If unexpected toxicities are observed that cannot be explained by on-target effects or vehicle toxicity, further investigation into potential off-target activities may be warranted.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
Recombinant Human Arginase 186[1][5][6]
Recombinant Human Arginase 2296[1][5][6]
Native Arginase 1 (Human Granulocyte Lysate)178[1][5]
Native Arginase 1 (Human Erythrocyte Lysate)116[1][5]
Native Arginase 1 (Human Hepatocyte Lysate)158[1][5]
Native Arginase 1 (Cancer Patient Plasma)122[1][5]
Arginase (Human HepG2 cells)32,000[1][5]
Arginase (Human K562 cells)139,000[1][5]

Table 2: Recommended in vivo Dosing in Mice

ParameterValueReference
Dose 100 mg/kg[1][5][6]
Route of Administration Oral (p.o.)[1][5][6]
Frequency Twice daily (BID)[1][5][6]
Vehicle Water or 10% DMSO in 90% (20% SBE-β-CD in Saline)[5][6]

Experimental Protocols

1. In Vivo Antitumor Efficacy Study

  • Tumor Cell Implantation:

    • Culture your chosen murine tumor cell line (e.g., CT26 colon carcinoma) under standard conditions.

    • On Day 0, inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of syngeneic mice (e.g., BALB/c).

  • Animal Randomization and Treatment Initiation:

    • Once tumors are palpable or reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Prepare the this compound formulation (e.g., 10 mg/mL in water for a 100 mg/kg dose in a 20g mouse, administered at 10 µL/g).

    • Administer this compound or vehicle control orally via gavage twice daily.

  • Monitoring:

    • Measure tumor volume using digital calipers at least twice a week (Volume = (Length x Width²)/2).

    • Record body weights at the same frequency to monitor for toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Endpoint:

    • Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize mice and collect tumors and blood for further analysis.

2. Assessment of Tumor Microenvironment by Flow Cytometry

  • Tumor Dissociation:

    • Excise tumors and place them in ice-cold PBS.

    • Mince the tumors into small pieces using a sterile scalpel.

    • Digest the tumor fragments using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase) according to the manufacturer's protocol to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Cell Staining:

    • Count the cells and aliquot approximately 1-2 x 10^6 cells per staining tube.

    • Stain for cell viability using a viability dye (e.g., Zombie Aqua).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a panel of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, Granzyme B, CD11b, Gr-1) for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.

3. Measurement of Plasma L-Arginine Levels

  • Blood Collection:

    • Collect blood from mice via cardiac puncture or tail vein into heparinized tubes at baseline and at various time points after treatment.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Preparation:

    • Precipitate proteins from the plasma by adding a suitable agent (e.g., perchloric acid or methanol).

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for L-arginine concentration using a suitable method such as high-performance liquid chromatography (HPLC) or a commercially available L-arginine assay kit.

Mandatory Visualizations

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_T_Cell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 (ARG1) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes to L_Arginine_TCell L-Arginine TCR T-Cell Receptor (TCR) Signaling T_Cell_Proliferation T-Cell Proliferation & Activation TCR->T_Cell_Proliferation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Proliferation->Anti_Tumor_Immunity L_Arginine_TCell->TCR required for Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow cluster_InVivo In Vivo Study cluster_ExVivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Treatment Treatment with Numidargistat or Vehicle Tumor_Implantation->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Collection) Monitoring->Endpoint Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Endpoint->Flow_Cytometry Arginine_Assay Plasma L-Arginine Measurement Endpoint->Arginine_Assay IHC Immunohistochemistry (e.g., CD8+ T-cells) Endpoint->IHC

Caption: General experimental workflow for evaluating this compound efficacy in vivo.

References

Potential off-target effects of Numidargistat dihydrochloride to consider in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Numidargistat dihydrochloride (also known as CB-1158). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1] Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which is essential for T-cell proliferation and activation.[2] This ultimately enhances the anti-tumor immune response.

Q2: What are the known on-target inhibitory activities of this compound?

Numidargistat has been shown to inhibit both recombinant and native human arginase 1 and 2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetAssay SystemIC50 (nM)
Recombinant Human Arginase 1Biochemical Assay86[1]
Recombinant Human Arginase 2Biochemical Assay296[1]
Native Arginase 1 (Human Granulocyte Lysate)Cell-based Assay178[1]
Native Arginase 1 (Human Erythrocyte Lysate)Cell-based Assay116[1]
Native Arginase 1 (Human Hepatocyte Lysate)Cell-based Assay158[1]
Native Arginase 1 (Cancer Patient Plasma)Biochemical Assay122[1]

Q3: Has this compound been screened for off-target activities?

Based on available public information, comprehensive broad-panel off-target screening data for Numidargistat against a wide range of kinases or other enzyme families has not been published. However, specific studies have investigated its effect on nitric oxide synthases (NOS) and general cytotoxicity.

Off-TargetFinding
Nitric Oxide Synthases (NOS)No effect observed.[1]
Murine Cancer Cell LinesNot directly cytotoxic.[1]

Q4: What are the potential off-target effects to consider in my research based on clinical findings?

Clinical trials of Numidargistat (INCB001158) have reported several treatment-emergent adverse events (AEs). While these may be related to the on-target effects of arginase inhibition, researchers should be aware of them as they could also indicate potential off-target activities. The most common AEs are listed below.

Adverse EventFrequency (Monotherapy)Frequency (Combination Therapy with Pembrolizumab)
Fatigue9.3%15.0%
Nausea9.3%Not Reported as a most common AE
DiarrheaNot Reported as a most common AE16.3%

Data from a Phase 1/2 clinical trial.

Troubleshooting Guides

Problem: I am observing unexpected phenotypic changes in my cell-based assays that are not consistent with arginase inhibition.

Possible Cause: This could be due to an off-target effect of this compound. Although it has been shown to be selective for arginase over NOS, its activity against other enzymes is not widely published.

Troubleshooting Steps:

  • Confirm On-Target Activity: Measure L-arginine levels in your cell culture supernatant or cell lysates to confirm that Numidargistat is inhibiting arginase as expected. A significant increase in L-arginine would indicate on-target activity.

  • Titrate the Compound: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for arginase inhibition. Off-target effects are often more pronounced at higher concentrations.

  • Use a Structurally Unrelated Arginase Inhibitor: If available, treat your cells with a different class of arginase inhibitor. If the unexpected phenotype persists, it is less likely to be a Numidargistat-specific off-target effect.

  • Consider a Rescue Experiment: If the phenotype is thought to be due to the depletion of a downstream metabolite of the arginase pathway (e.g., ornithine, polyamines), supplement the culture medium with these metabolites to see if the phenotype can be reversed.

Problem: I am observing signs of cellular stress or toxicity in my experiments.

Possible Cause: While Numidargistat is reported to be non-cytotoxic to murine cancer cell lines, it is possible that certain cell types are more sensitive.[1] Additionally, prolonged or high-concentration exposure could lead to cellular stress.

Troubleshooting Steps:

  • Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the extent of any toxicity.

  • Evaluate Markers of Cellular Stress: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity) or other stress pathways.

  • Optimize Experimental Conditions: Reduce the concentration of Numidargistat or the duration of treatment to minimize potential toxicity while still achieving the desired level of arginase inhibition.

Experimental Protocols

Protocol: In Vitro Arginase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against recombinant human arginase 1.

Materials:

  • Recombinant human arginase 1

  • L-arginine

  • Urea colorimetric assay kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the Numidargistat stock solution to create a range of concentrations for the dose-response curve.

  • In a 96-well plate, add the recombinant arginase 1 enzyme to each well.

  • Add the different concentrations of Numidargistat to the wells. Include a vehicle control (solvent only) and a positive control (a known arginase inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding L-arginine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction according to the urea assay kit instructions.

  • Add the reagents from the urea colorimetric assay kit to each well and incubate as required.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of arginase inhibition for each Numidargistat concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the Numidargistat concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Arginase_Inhibition_Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate T-Cell_Activation T-Cell Proliferation & Activation L-Arginine->T-Cell_Activation Required for Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Hydrolysis Numidargistat Numidargistat Numidargistat->Arginase Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Activity (Measure L-Arginine) start->confirm_on_target dose_response Perform Dose-Response Experiment confirm_on_target->dose_response On-Target Activity Confirmed alternative_inhibitor Use Structurally Unrelated Arginase Inhibitor dose_response->alternative_inhibitor rescue_experiment Perform Rescue Experiment (Supplement Metabolites) alternative_inhibitor->rescue_experiment off_target Likely Off-Target Effect rescue_experiment->off_target Phenotype Persists on_target Likely On-Target Effect rescue_experiment->on_target Phenotype Rescued

Caption: Troubleshooting workflow for unexpected experimental results.

References

How to dissolve Numidargistat dihydrochloride using DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of Numidargistat dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It can be dissolved in DMSO at a concentration of 55 mg/mL; however, this may require ultrasonication to achieve complete dissolution.[1] For aqueous solutions, it is soluble in water at 37.78 mg/mL, also requiring sonication.[1]

Q2: What are the storage conditions for this compound stock solutions?

A2: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3] It is advisable to store the solutions under nitrogen and away from moisture.[2] The solid compound is stable for at least four years when stored correctly.

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: While this compound is soluble in water, direct dissolution in aqueous buffers may be challenging and can lead to precipitation, especially at higher concentrations. It is generally recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer of choice.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and orally bioavailable inhibitor of arginase 1 and 2.[2][3] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, Numidargistat restores L-arginine levels, which is crucial for the proliferation and activation of anti-tumor immune cells, such as T-cells.[4] This ultimately leads to an enhanced immune response against cancer cells.

Solubility and Formulation Data

The following tables summarize the solubility of this compound in various solvents and provide examples of co-solvent formulations for in vivo studies.

Table 1: Solubility in Single Solvents

SolventConcentrationNotes
DMSO55 mg/mL (152.76 mM)Ultrasonic assistance is recommended.[1]
Water37.78 mg/mL (104.93 mM)Ultrasonic assistance is recommended.[1]

Table 2: Co-Solvent Formulations for In Vivo Use

Formulation ComponentsResulting ConcentrationSolution Appearance
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.75 mg/mL (7.64 mM)Clear solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.71 mM)Clear solution[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.71 mM)Clear solution[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.71 mM)Clear solution[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound (MW: 360.04 g/mol ) powder. For 1 mL of a 10 mM stock solution, you will need 3.6 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder.

  • Dissolution: Vortex the mixture and then place it in an ultrasonic bath. Sonicate until the solid is completely dissolved. Gentle heating to 37°C can also aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentrations. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has limited solubility in aqueous solutions. The final concentration in the aqueous buffer is too high.- Increase the proportion of the organic co-solvent if the experiment allows. - Prepare a more dilute DMSO stock solution for further dilutions. - After dilution, vortex or sonicate the solution briefly.
The compound does not fully dissolve in DMSO, even after vortexing. Insufficient energy to break the crystal lattice. Hygroscopic DMSO may have an impact.[2]- Use an ultrasonic bath to provide additional energy for dissolution. - Gently warm the solution to 37°C.[1] - Ensure you are using anhydrous, high-purity DMSO.
Solution appears cloudy or has particulates. Incomplete dissolution or presence of impurities.- Continue sonication and/or gentle warming. - If cloudiness persists, consider filtering the solution through a 0.22 µm syringe filter, although this may reduce the final concentration if the issue is undissolved compound.
Stock solution changes color or shows signs of degradation over time. Improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles).- Store aliquots at -80°C for long-term storage and protect from light. - Avoid repeated freeze-thaw cycles by using single-use aliquots.

Visualized Workflows and Pathways

G cluster_dissolution Experimental Workflow: Dissolving this compound weigh 1. Weigh Numidargistat dihydrochloride powder add_dmso 2. Add anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously add_dmso->vortex sonicate 4. Sonicate until clear vortex->sonicate check 5. Visually inspect for complete dissolution sonicate->check store 6. Aliquot and store at -20°C or -80°C check->store Clear Solution troubleshoot Troubleshoot: - Gentle warming (37°C) - Check DMSO purity check->troubleshoot Precipitate/ Cloudiness

Caption: Workflow for dissolving this compound.

G cluster_pathway Signaling Pathway: Numidargistat Mechanism of Action in the Tumor Microenvironment mdsc Myeloid-Derived Suppressor Cells (MDSCs) arginase Arginase mdsc->arginase expresses suppression Immune Suppression arginase->suppression depletes L-Arginine, leading to l_arginine L-Arginine l_arginine->arginase t_cell T-Cell l_arginine->t_cell required for proliferation T-Cell Proliferation & Activation t_cell->proliferation numidargistat Numidargistat dihydrochloride numidargistat->arginase inhibits suppression->t_cell inhibits

References

Best Practices for Long-Term Storage of Numidargistat Dihydrochloride Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Numidargistat dihydrochloride solutions. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at a concentration of 55 mg/mL, though ultrasonic assistance may be necessary for complete dissolution.[3] For in vivo experiments, complex solvent systems are often employed. For example, a clear solution can be achieved at ≥ 2.75 mg/mL using a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.[3] Another option for a clear solution at ≥ 1.38 mg/mL is 5% DMSO in 95% (20% SBE-β-CD in Saline).[3]

Q2: What are the optimal temperature and duration for storing stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be kept for up to 6 months.[3][4] For shorter-term storage, -20°C is acceptable for up to 1 month.[3][4][5] It is crucial to store the solutions under nitrogen and away from moisture to prevent degradation.[3][4]

Q3: How should I handle the stock solutions to maintain their integrity?

A3: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[3] This ensures that the main stock remains undisturbed.

Q4: Are there any specific recommendations for preparing working solutions for in vivo studies?

A4: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3] This minimizes the risk of degradation and ensures accurate dosing.

Q5: What are the physical and chemical properties of this compound?

A5: this compound is a white to yellow solid.[3] It is the dihydrochloride salt of Numidargistat, a potent and orally active inhibitor of the enzyme arginase.[3][6] The molecular formula is C11H24BCl2N3O5 and the molecular weight is 360.04 g/mol .[3][6]

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution after storage. What should I do?

A1: Precipitation can occur if the solution's concentration exceeds its solubility at the storage temperature. If you observe precipitation upon thawing, gentle warming and/or sonication can be used to help redissolve the compound.[3] To prevent this in the future, consider preparing a slightly more dilute stock solution or ensure the compound is fully dissolved before freezing. It is also important to use the appropriate solvent for your desired concentration.[3]

Q2: My solution has changed color. Is it still usable?

A2: A change in color may indicate chemical degradation. This compound is sensitive to air and light.[2] It is recommended to store it in the dark.[2] If you observe a significant color change, it is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experiments.

Q3: I am concerned about the stability of the dihydrochloride salt in my aqueous working solution. What should I consider?

A3: Hydrochloride salts are generally stable in aqueous solutions. However, the pH of the solution can influence stability. While specific degradation pathways for this compound have not been detailed in the provided search results, as a general practice for hydrochloride salts, maintaining a stable pH and avoiding exposure to strong acids or bases is recommended.[7] For sensitive experiments, preparing fresh aqueous solutions is always the best approach.[3]

Quantitative Data Summary

ParameterRecommendationSource(s)
Stock Solution Solvent DMSO[1][2]
Long-Term Storage Temp. -80°C[3][4]
Long-Term Storage Duration Up to 6 months[3][4]
Short-Term Storage Temp. -20°C[3][4][5]
Short-Term Storage Duration Up to 1 month[3][4][5]
Storage Conditions Store under nitrogen, away from moisture, and in the dark.[2][3][4]
Handling Aliquot to avoid repeated freeze-thaw cycles.[3]
In Vivo Working Solution Prepare fresh on the day of use.[3]

Experimental Protocols & Workflows

Solution Preparation Workflow

The following diagram outlines the general workflow for preparing this compound solutions for research use.

G Workflow for this compound Solution Preparation cluster_solid Solid Compound Handling cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh appropriate amount of this compound add_solvent Add appropriate solvent (e.g., DMSO) to the solid compound weigh->add_solvent Step 1 dissolve Aid dissolution if necessary (ultrasonication/gentle warming) add_solvent->dissolve Step 2 check_clarity Ensure solution is clear dissolve->check_clarity Step 3 aliquot Aliquot into single-use tubes check_clarity->aliquot Step 4 store Store at recommended temperature (-20°C or -80°C) aliquot->store Step 5 thaw Thaw a single aliquot store->thaw For Experiment dilute Dilute to final concentration with appropriate buffer/media thaw->dilute Step 6 use_promptly Use immediately in experiment dilute->use_promptly Step 7

Caption: Workflow for preparing this compound solutions.

Troubleshooting Decision Tree

This decision tree provides a logical path to troubleshoot common issues encountered with this compound solutions.

G Troubleshooting Guide for this compound Solutions start Problem Observed with Solution precipitation Precipitation or Cloudiness? start->precipitation color_change Discoloration? start->color_change activity_loss Loss of Biological Activity? start->activity_loss warm_sonicate Gently warm and/or sonicate the solution. Does it redissolve? precipitation->warm_sonicate Yes check_storage_precip check_storage_precip precipitation->check_storage_precip No color_change->check_storage_precip No check_storage_color Was the solution exposed to light or not stored under inert gas? Degradation is likely. color_change->check_storage_color Yes check_storage_activity Review storage history: - Age of solution? - Number of freeze-thaw cycles? - Storage temperature? activity_loss->check_storage_activity Yes no_issue No issues observed. Continue with experiment. activity_loss->no_issue No use_solution Solution is likely usable. Consider preparing a more dilute stock in the future. warm_sonicate->use_solution Yes discard_precip Solution may be oversaturated or degraded. Discard and prepare a fresh, potentially more dilute, solution. warm_sonicate->discard_precip No check_storage_precip->activity_loss discard_color Discard the solution and prepare a fresh one, ensuring proper storage conditions. check_storage_color->discard_color Action discard_activity Degradation is the likely cause. Discard the solution and prepare a fresh stock, ensuring proper aliquoting and storage. check_storage_activity->discard_activity Action

Caption: Decision tree for troubleshooting common solution issues.

References

Validation & Comparative

A Head-to-Head Comparison of Arginase Inhibitors: Numidargistat Dihydrochloride vs. OATD-02 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent arginase inhibitors, Numidargistat dihydrochloride and OATD-02, for researchers and drug development professionals. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.

In the landscape of cancer immunotherapy, the metabolic modulation of the tumor microenvironment has emerged as a critical strategy. Arginase, an enzyme that depletes the amino acid L-arginine, has been identified as a key mediator of immune suppression within tumors. L-arginine is essential for the proliferation and function of cytotoxic T-lymphocytes, the primary effectors of the anti-tumor immune response. By depleting L-arginine, cancer cells and associated myeloid-derived suppressor cells (MDSCs) create a hostile environment for T-cells, effectively crippling the body's natural defense mechanisms.

This guide provides a detailed comparison of two leading arginase inhibitors in clinical and preclinical development: this compound (also known as CB-1158 or INCB01158) and OATD-02. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used to generate this evidence.

Mechanism of Action: A Tale of Two Isoforms

Both this compound and OATD-02 function by inhibiting the arginase enzyme, thereby restoring L-arginine levels in the tumor microenvironment and enhancing anti-tumor immunity. However, a key distinction lies in their selectivity for the two arginase isoforms, ARG1 and ARG2.

This compound is a potent and orally active inhibitor of arginase, with a predominant activity towards ARG1.[1][2] ARG1 is the cytosolic isoform primarily responsible for L-arginine hydrolysis in the urea cycle and is also highly expressed by MDSCs, playing a significant role in their immunosuppressive function.[3]

OATD-02 , on the other hand, is a first-in-class dual inhibitor of both ARG1 and ARG2.[1][4] ARG2 is a mitochondrial enzyme that, in addition to its role in L-arginine metabolism, has been implicated in regulating T-cell function and survival.[5] The dual inhibition of both isoforms by OATD-02 is proposed to offer a more comprehensive approach to reversing arginine depletion-mediated immune suppression.[1]

Efficacy Showdown: Preclinical Data at a Glance

Direct comparative studies and independent preclinical data provide valuable insights into the relative potency and anti-tumor activity of these two inhibitors.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and OATD-02 against recombinant human arginase 1 (hARG1) and arginase 2 (hARG2).

CompoundTargetIC50 (nM)Reference
This compound (CB-1158) hARG186[6]
hARG2296[6]
OATD-02 hARG117 ± 2[5]
hARG234 ± 5[5]

Table 1: In vitro inhibitory potency of this compound and OATD-02 against human arginase 1 and 2.

As the data indicates, OATD-02 demonstrates significantly higher potency against both ARG1 and ARG2 in enzymatic assays compared to this compound.

In Vivo Anti-Tumor Efficacy

The ultimate test of an anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. Syngeneic mouse models, which utilize immunocompetent mice, are particularly relevant for evaluating immunotherapies.

A direct comparison of this compound and OATD-02 was conducted in the CT26 syngeneic model of colorectal carcinoma.

Compound (Dose)Tumor Growth Inhibition (TGI)Reference
This compound (100 mg/kg, BID) 28%[7]
OATD-02 (100 mg/kg, BID) 48%[7]

Table 2: Comparative in vivo efficacy of this compound and OATD-02 in the CT26 syngeneic tumor model.

In this head-to-head comparison, OATD-02 demonstrated superior tumor growth inhibition compared to this compound at the same dosing regimen.[7]

Further preclinical studies have highlighted the anti-tumor effects of both compounds in various models:

  • OATD-02 has shown efficacy in the Renca syngeneic renal carcinoma model, where it was observed to decrease the infiltration of regulatory T-cells (Tregs), a key immunosuppressive cell type.[5] It also exhibited a direct anti-proliferative effect on the human K562 leukemia cell line, which has high ARG2 expression.[5]

  • This compound has demonstrated single-agent efficacy in multiple mouse tumor models and has been shown to enhance the anti-tumor efficacy of checkpoint inhibitors.[8]

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific research. To that end, we provide an overview of the key experimental methodologies used to generate the data presented in this guide.

In Vitro Arginase Inhibition Assay

The potency of arginase inhibitors is typically determined by measuring their ability to inhibit the enzymatic conversion of L-arginine to urea and L-ornithine. A common method is a colorimetric assay that detects the amount of urea produced.

Principle: Arginase activity is measured by quantifying the amount of urea generated from the hydrolysis of L-arginine. The urea produced is then reacted with a chromogen to produce a colored product, the absorbance of which is measured using a spectrophotometer. The inhibitory effect of a compound is determined by comparing the arginase activity in the presence and absence of the inhibitor.

Generalized Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human arginase 1 or 2 is pre-incubated with varying concentrations of the test inhibitor (this compound or OATD-02) in a suitable buffer (e.g., Tris-HCl) containing MnCl2, a necessary cofactor for arginase activity.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-arginine as the substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination and Color Development: The reaction is stopped, and a urea reagent containing a chromogen is added. This mixture is incubated at room temperature to allow for color development.[9]

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.[3][10]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Syngeneic and Xenograft Tumor Models

In vivo efficacy is assessed using mouse tumor models. The choice of model depends on the specific research question.

  • Syngeneic Models (e.g., CT26, Renca): These models use immunocompetent mice, allowing for the evaluation of immunomodulatory drugs.[11][12]

    • CT26 (Colon Carcinoma): CT26 cells are subcutaneously injected into the flank of BALB/c mice.[13][14]

    • Renca (Renal Carcinoma): Renca cells are subcutaneously implanted into BALB/c mice.[15][16]

  • Xenograft Models (e.g., K562): These models use immunodeficient mice to study the direct anti-tumor effects of a compound on human cancer cells.[17]

    • K562 (Human Leukemia): K562 cells are subcutaneously injected into athymic nude or NOD/SCID mice.[17][18]

Generalized In Vivo Study Protocol:

  • Cell Culture and Implantation: The chosen cancer cell line is cultured in appropriate media. A specific number of viable cells (e.g., 2 x 10^6 CT26 cells) are then injected subcutaneously into the flank of the mice.[13][19]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³).[14][19] Mice are then randomized into different treatment groups (vehicle control, this compound, OATD-02).

  • Drug Administration: The inhibitors are administered orally (p.o.) at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[7]

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored.[13][14]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Visualizing the Pathways: A DOT Language Representation

To better understand the mechanisms at play, we can visualize the signaling pathways affected by arginase inhibition using the DOT language for Graphviz.

Arginase-Mediated Immune Suppression

Arginase_Suppression MDSC MDSCs / Tumor Cells ARG1_ARG2 Arginase 1 & 2 MDSC->ARG1_ARG2 Express & Secrete L_Arginine_low Low L-Arginine ARG1_ARG2->L_Arginine_low Depletes T_Cell_dysfunction T-Cell Dysfunction (Reduced Proliferation & Function) L_Arginine_low->T_Cell_dysfunction Immune_Evasion Tumor Immune Evasion T_Cell_dysfunction->Immune_Evasion

Arginase-mediated immune suppression pathway.

Reversal of Immune Suppression by Arginase Inhibitors

Arginase_Inhibition_MOA cluster_inhibitors Arginase Inhibitors cluster_tcell T-Cell Numidargistat Numidargistat (ARG1 selective) ARG1 Arginase 1 (extracellular/cytosolic) Numidargistat->ARG1 Inhibits OATD02 OATD-02 (Dual ARG1/ARG2) OATD02->ARG1 Inhibits ARG2 Arginase 2 (intracellular/mitochondrial) OATD02->ARG2 Inhibits L_Arginine_restored Restored L-Arginine ARG1->L_Arginine_restored ARG2->L_Arginine_restored T_Cell_activation T-Cell Activation & Proliferation L_Arginine_restored->T_Cell_activation NOS_activity NOS Activity L_Arginine_restored->NOS_activity Substrate for mTOR_signaling mTOR Signaling T_Cell_activation->mTOR_signaling Activates Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_activation->Anti_Tumor_Immunity NO_production Nitric Oxide (NO) Production NOS_activity->NO_production NO_production->Anti_Tumor_Immunity Contributes to

Mechanism of action of arginase inhibitors.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start cell_culture Cancer Cell Culture (e.g., CT26, Renca, K562) start->cell_culture implantation Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, Numidargistat, OATD-02) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumors reach size limit analysis Tumor Excision, Weight Measurement & Data Analysis (TGI) endpoint->analysis end End analysis->end

Workflow for in vivo efficacy studies.

Conclusion

Both this compound and OATD-02 are promising arginase inhibitors with the potential to enhance anti-tumor immunity. The available preclinical data suggests that OATD-02, with its dual ARG1/ARG2 inhibitory activity and higher in vitro potency, may offer a more robust anti-tumor effect compared to the predominantly ARG1-selective Numidargistat. However, further clinical investigation is necessary to fully elucidate their therapeutic potential in cancer patients. This guide provides a foundational understanding for researchers to critically evaluate and potentially incorporate these novel therapeutic agents into their ongoing oncology research programs.

References

Validating Arginase Inhibition: A Comparative Guide to Measuring Plasma Arginine in Response to Numidargistat Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Numidargistat dihydrochloride, a potent arginase inhibitor, with other relevant compounds. It focuses on the validation of on-target activity through the measurement of plasma arginine levels, a key biomarker of arginase inhibition. Detailed experimental protocols and supporting data are presented to aid researchers in their drug development efforts.

Introduction to Arginase Inhibition and Numidargistat

Arginase is a critical enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In the tumor microenvironment, arginase produced by myeloid-derived suppressor cells (MDSCs) depletes L-arginine, an amino acid essential for T-cell proliferation and function.[2][3] This arginine depletion leads to immune suppression and allows cancer cells to evade the immune system.[3]

This compound (also known as CB-1158 or INCB001158) is an orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[4] By inhibiting arginase, Numidargistat restores L-arginine levels, thereby enhancing the anti-tumor immune response.[3] A direct and reliable method to confirm the on-target activity of Numidargistat and other arginase inhibitors is to measure the resulting increase in plasma L-arginine concentrations.[4][5]

Comparative Analysis of Arginase Inhibitors

This section compares this compound with other arginase inhibitors, focusing on their inhibitory potency and their documented effects on plasma arginine levels.

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 (nM)Reference(s)
Numidargistat (CB-1158) Human ARG169 ± 2[6]
Human ARG2335 ± 32[6]
OATD-02 Human ARG117 ± 2[6]
Human ARG234 ± 5[6]
ABH Human ARG2Ki = 8.5[1]
BEC Human ARG2Ki = 30 (pH 9.5)
nor-NOHA Arginase-[7][8]

Note: Ki (inhibition constant) is another measure of inhibitor potency. A lower Ki value indicates a more potent inhibitor.

Impact on Plasma Arginine Levels

The following table summarizes the reported effects of various arginase inhibitors on plasma arginine concentrations in preclinical or clinical studies.

CompoundStudy PopulationDosePlasma Arginine IncreaseReference(s)
Numidargistat (CB-1158) Patients with solid tumors-Up to 4-fold[5]
Mice (CT26 tumor model)100 mg/kg, PO, BID3.3-fold (at 6h post-dose)[6]
OATD-02 Mice (CT26 tumor model)100 mg/kg, PO, BID6.7-fold (at 6h post-dose)[6]
Rats5 mg/kg, oral gavage4-fold (sustained for 1 week)[9]
nor-NOHA Rats100 mg/kg~10-fold increase[7]
ABH --Data not available
BEC --Data not available

Experimental Protocols

This section provides a detailed methodology for the quantification of plasma arginine, a critical step in validating the on-target activity of arginase inhibitors.

Measurement of Plasma Arginine by LC-MS/MS

This protocol is adapted from established methods for the analysis of amino acids in biological fluids.[10][11]

1. Sample Preparation:

  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge at 16000g for 10 minutes to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Thaw plasma samples on ice.

  • To 25 µL of plasma, add 2.5 µmol/L of a stable isotope-labeled internal standard (e.g., U-13C6 L-arginine).

  • Incubate at room temperature for 10 minutes.

  • Precipitate proteins by adding 10 volumes of 0.1% formic acid in isopropanol.

  • Agitate the mixture at 1400 rpm for 10 minutes.

  • Centrifuge at 16000g to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and store at -80°C until LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.

  • Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify L-arginine and the internal standard.

    • L-arginine transition: m/z 175 -> m/z 70

    • U-13C6 L-arginine transition: m/z 181 -> m/z 74

3. Data Analysis:

  • Generate a standard curve using known concentrations of L-arginine.

  • Calculate the ratio of the peak area of L-arginine to the peak area of the internal standard.

  • Determine the concentration of L-arginine in the plasma samples by interpolating from the standard curve.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.

Arginase_Signaling_Pathway cluster_cell Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T-Cell Arginine_ext L-Arginine Arginine_int L-Arginine Arginine_ext->Arginine_int CAT Transporter TCR T-Cell Receptor (TCR) Arginine_ext->TCR Required for optimal function Arginase Arginase (ARG1/ARG2) Arginine_int->Arginase Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea CD3zeta CD3ζ Chain TCR->CD3zeta Signaling Proliferation T-Cell Proliferation & Function CD3zeta->Proliferation Numidargistat Numidargistat dihydrochloride Numidargistat->Arginase Inhibition

Arginase signaling pathway and the mechanism of action of Numidargistat.

Experimental_Workflow start Start: Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (16000g, 10 min) start->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage thawing Thaw on Ice storage->thawing spiking Spike with Internal Standard (U-13C6 L-arginine) thawing->spiking protein_precipitation Protein Precipitation (0.1% Formic Acid in Isopropanol) spiking->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant_transfer Supernatant Transfer centrifugation2->supernatant_transfer lcms_analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) supernatant_transfer->lcms_analysis data_analysis Data Analysis (Standard Curve & Quantification) lcms_analysis->data_analysis end End: Plasma Arginine Concentration data_analysis->end

Workflow for the measurement of plasma arginine by LC-MS/MS.

Conclusion

Measuring plasma arginine is a robust and direct method for validating the on-target activity of arginase inhibitors like this compound. The data presented in this guide demonstrates that Numidargistat effectively increases plasma arginine levels, confirming its mechanism of action. When compared to other arginase inhibitors, Numidargistat shows potent activity, though newer compounds like OATD-02 may exhibit greater effects on plasma arginine in preclinical models. The provided experimental protocol for LC-MS/MS analysis of plasma arginine offers a reliable and sensitive method for researchers to quantify this key biomarker in their own studies. This comparative guide serves as a valuable resource for scientists and drug developers working on arginase inhibitors and cancer immunotherapy.

References

A Comparative Analysis of Intracellular versus Extracellular Arginase Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intracellular and extracellular arginase inhibition, supported by experimental data. We delve into the performance of various inhibitors, detail experimental methodologies, and visualize key pathways and workflows to inform research and development in this critical area of pharmacology.

Introduction to Arginase Inhibition

Arginase is a crucial enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] There are two isoforms, Arginase 1 (ARG1), a cytosolic enzyme primarily found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme with broader tissue distribution.[2] Both isoforms play significant roles in various physiological and pathological processes. Notably, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[3] Upregulation of arginase can deplete L-arginine levels, impairing T-cell function and nitric oxide production, which is implicated in endothelial dysfunction and immune evasion by tumors.[4][5]

Arginase activity is not confined to the intracellular space. Immune cells, such as neutrophils and myeloid-derived suppressor cells (MDSCs), can release arginase into the extracellular environment, particularly within the tumor microenvironment.[6] This extracellular arginase contributes to the suppression of anti-tumor immune responses by depleting L-arginine required for T-cell proliferation and activation.[4] This has led to the development of two distinct therapeutic strategies: intracellular arginase inhibition, which targets the enzyme within the cells, and extracellular arginase inhibition, which focuses on the enzyme present outside the cells. This guide will compare these two approaches.

Data Presentation: Comparative Performance of Arginase Inhibitors

The following table summarizes the in vitro potency of various arginase inhibitors against Arginase 1 (ARG1) and Arginase 2 (ARG2). The inhibitors are categorized based on their primary site of action as either intracellular (cell-permeable) or extracellular (cell-impermeable).

InhibitorPrimary Site of ActionTarget(s)hARG1 IC50 (nM)hARG2 IC50 (nM)Key Characteristics
CB-1158 (Numidargistat) IntracellularARG1/ARG286[7][8]296[7][8]Orally bioavailable, potent inhibitor. Blocks myeloid cell-mediated T-cell suppression.[7]
OATD-02 IntracellularARG1/ARG217 - 20[9][10]34 - 39[9][10]Potent dual inhibitor with excellent intracellular activity.[9]
nor-NOHA IntracellularARG1/ARG2~500[11]-Reversible, competitive inhibitor. Widely used research tool.[11][12] IC50 in IFN-gamma + LPS-stimulated macrophages is 10 +/- 3 µM.[13]
AZD0011-PL ExtracellularARG1/ARG27[14]15[14]Cell-impermeable payload of the prodrug AZD0011. Designed to only inhibit extracellular arginase.[14]
[I] (Molecure SA) ExtracellularARG1/ARG2136[15]269[15]Designed for selectivity towards extracellular arginase with less intracellular activity to minimize potential side effects.[15]
Piceatannol-3′-O-β-d-glucopyranoside (PG) IntracellularARG1/ARG211,22011,060A natural compound from rhubarb that acts as a non-specific arginase inhibitor.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Arginase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Arginine_ext L-Arginine Arginase_ext Extracellular Arginase L-Arginine_ext->Arginase_ext L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int CAT Transporter Extracellular L-Ornithine & Urea Extracellular L-Ornithine & Urea Arginase_ext->Extracellular L-Ornithine & Urea AZD0011-PL AZD0011-PL (Extracellular Inhibitor) AZD0011-PL->Arginase_ext ARG1 Arginase 1 (Cytosolic) L-Arginine_int->ARG1 ARG2 Arginase 2 (Mitochondrial) L-Arginine_int->ARG2 NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Ornithine L-Ornithine ARG1->Ornithine Urea Urea ARG1->Urea ARG2->Ornithine ARG2->Urea NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Polyamines Polyamines Ornithine->Polyamines ODC Proline Proline Ornithine->Proline OAT Vasodilation, Immune Response Vasodilation, Immune Response NO->Vasodilation, Immune Response Cell Proliferation Cell Proliferation Polyamines->Cell Proliferation Collagen Synthesis Collagen Synthesis Proline->Collagen Synthesis CB-1158 CB-1158 / OATD-02 (Intracellular Inhibitors) CB-1158->ARG1 CB-1158->ARG2

Arginase Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Arginase Activity Assay (IC50 determination) Cellular_Assay Cellular Arginase Activity Assay Biochemical_Assay->Cellular_Assay T_Cell_Proliferation T-Cell Proliferation Assay Cellular_Assay->T_Cell_Proliferation Tumor_Model Syngeneic Mouse Tumor Model T_Cell_Proliferation->Tumor_Model Treatment Treatment with Arginase Inhibitor Tumor_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Immune_Profiling Immune Cell Profiling of Tumor Microenvironment Treatment->Immune_Profiling Inhibitor_Synthesis Arginase Inhibitor Synthesis & Characterization Inhibitor_Synthesis->Biochemical_Assay

Experimental Workflow for Arginase Inhibitor Evaluation.

Arginase_NOS_Crosstalk cluster_arginase Arginase Pathway cluster_nos NOS Pathway L_Arginine L-Arginine Arginase Arginase (ARG1/ARG2) L_Arginine->Arginase NOS Nitric Oxide Synthase (eNOS/iNOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Arginase->NOS Substrate Competition Polyamines_Proline Polyamines & Proline (Cell Proliferation, Tissue Repair) Ornithine_Urea->Polyamines_Proline Arginase_Inhibitor Arginase Inhibitor Arginase_Inhibitor->Arginase Inhibition NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation_Immunity Vasodilation & Immune Response NO_Citrulline->Vasodilation_Immunity

Crosstalk between Arginase and Nitric Oxide Synthase (NOS) Pathways.

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced by the enzymatic activity of arginase.

Principle: Arginase catalyzes the conversion of L-arginine to urea and L-ornithine. The urea produced is then reacted with a chromogen to generate a colored product, the absorbance of which is proportional to the arginase activity.[17][18]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430 nm or 570 nm depending on the kit

  • Arginine buffer (pH 9.5)

  • Urea standard

  • Color development reagents (e.g., Reagent A and B from commercial kits)

  • Sample lysates (from tissues or cells)

  • 10 kDa molecular weight cut-off spin columns (for samples with high urea content)

Procedure:

  • Sample Preparation: Homogenize tissues or cells in ice-cold Arginase Assay Buffer. Centrifuge to collect the supernatant containing the enzyme.[19] If high urea content is expected, deplete urea using a 10 kDa spin column.[17]

  • Enzyme Activation (if necessary): Pre-incubate the sample with a manganese solution to ensure the presence of the necessary cofactor for arginase activity.

  • Arginase Reaction: Add the sample to a 96-well plate. Initiate the reaction by adding the L-arginine substrate buffer. Incubate at 37°C for a specified time (e.g., 2 hours).[17]

  • Color Development: Stop the arginase reaction and initiate the color reaction by adding the urea color development reagents. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm).

  • Calculation: Determine the urea concentration in the samples by comparing the absorbance to a urea standard curve. Arginase activity is then calculated based on the amount of urea produced per unit of time per amount of protein in the sample. One unit of arginase is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[17]

T-Cell Proliferation Assay

This assay assesses the ability of an arginase inhibitor to restore T-cell proliferation that has been suppressed by arginase activity.

Principle: Arginase depletes L-arginine in the culture medium, which is essential for T-cell proliferation. Inhibition of arginase restores L-arginine levels, allowing T-cells to proliferate upon stimulation. T-cell proliferation can be measured by various methods, such as the incorporation of a fluorescent dye like CFSE or by measuring DNA synthesis.[20]

Materials:

  • Human or murine T-cells

  • Arginase source (e.g., recombinant arginase, myeloid-derived suppressor cells, or packed red blood cells)[21]

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or IL-2)

  • Arginase inhibitor to be tested

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

  • Flow cytometer

Procedure:

  • Preparation of Arginine-Depleted Medium: Co-culture the arginase source with RPMI medium for a set period (e.g., 24-48 hours) to allow for L-arginine depletion.

  • T-Cell Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.

  • Cell Culture: Add the CFSE-labeled T-cells to the arginine-depleted medium.

  • Treatment and Stimulation: Add the arginase inhibitor at various concentrations. Stimulate T-cell proliferation using anti-CD3/anti-CD28 antibodies or IL-2.

  • Incubation: Culture the cells for 72 hours.

  • Flow Cytometry Analysis: Harvest the T-cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each cell division, allowing for the quantification of proliferation.[20]

In Vivo Tumor Model

This model evaluates the anti-tumor efficacy of an arginase inhibitor in a living organism.

Principle: Arginase activity in the tumor microenvironment suppresses the anti-tumor immune response. Inhibiting arginase can restore T-cell function, leading to tumor growth inhibition.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)[22][23]

  • Arginase inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Equipment for tissue processing and immune cell analysis (e.g., flow cytometer)

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells into the mice.[22]

  • Treatment: Once tumors are established, begin treatment with the arginase inhibitor or vehicle control. The dosing regimen (e.g., daily, twice daily) will depend on the pharmacokinetic properties of the inhibitor.[22][23]

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.[6]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Immune Profiling: Process the tumors to isolate tumor-infiltrating lymphocytes and other immune cells. Analyze the immune cell populations by flow cytometry to assess changes in the tumor microenvironment (e.g., increased CD8+ T-cells, decreased MDSCs).[24]

  • Data Analysis: Compare tumor growth and immune cell profiles between the inhibitor-treated and vehicle-treated groups to determine the anti-tumor efficacy of the arginase inhibitor.

Conclusion

The choice between intracellular and extracellular arginase inhibition depends on the specific therapeutic goal. Intracellular inhibitors, such as CB-1158 and OATD-02, are suitable for targeting both cytosolic and mitochondrial arginase, which can be beneficial in a wide range of diseases, including cancer and cardiovascular disorders. Extracellular inhibitors, like AZD0011-PL, offer a more targeted approach for diseases where extracellular arginase plays a predominant role in pathology, such as in the tumor microenvironment. This targeted approach may minimize potential off-target effects associated with systemic intracellular arginase inhibition. The provided data and experimental protocols serve as a valuable resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of arginase inhibitors.

References

Synergistic Potential of Numidargistat Dihydrochloride in Immuno-Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is an orally bioavailable, potent inhibitor of arginase (ARG), an enzyme that plays a critical role in the tumor microenvironment by depleting L-arginine, an amino acid essential for T-cell proliferation and function.[1][2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response. This guide provides a comparative assessment of the synergistic effects of this compound with other immunotherapies, supported by preclinical experimental data.

Mechanism of Action: Reversing Myeloid-Induced Immune Suppression

Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment express high levels of arginase.[1][2][3] Arginase-mediated depletion of L-arginine suppresses the proliferation and effector function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. Numidargistat inhibits arginase 1 (ARG1) and arginase 2 (ARG2), leading to increased extracellular L-arginine concentrations.[1] This restoration of L-arginine levels promotes T-cell and NK-cell mediated anti-tumor immunity.

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cells MDSC_TAM MDSCs & TAMs Arginase Arginase (ARG1/2) MDSC_TAM->Arginase expresses L-Arginine L-Arginine Arginase->L-Arginine depletes L-Ornithine L-Ornithine + Urea L-Arginine->L-Ornithine hydrolyzes to T_Cell T-Cell / NK Cell L-Arginine->T_Cell required for Proliferation_Function Proliferation & Effector Function T_Cell->Proliferation_Function Numidargistat Numidargistat (CB-1158) Numidargistat->Arginase inhibits

Fig. 1: Numidargistat's Mechanism of Action.

Synergistic Effects with Anti-PD-L1 Checkpoint Inhibition: Preclinical Evidence

Preclinical studies in syngeneic mouse models have demonstrated that Numidargistat in combination with a PD-L1 checkpoint inhibitor results in enhanced anti-tumor efficacy compared to either agent alone.

Quantitative Data from a Syngeneic Mouse Model (CT26 Colon Carcinoma)

The following tables summarize the key findings from a study by Steggerda et al. in the Journal for ImmunoTherapy of Cancer (2017), where BALB/c mice were implanted with CT26 colon carcinoma cells and treated with Numidargistat (CB-1158) and/or an anti-PD-L1 antibody.[4]

Table 1: Tumor Growth Inhibition in the CT26 Model [4]

Treatment GroupMean Tumor Volume (mm³) at Day 20Tumor Growth Inhibition (%) vs. Vehicle
Vehicle~1800-
Numidargistat (100 mg/kg, BID)~1000~44%
Anti-PD-L1 (5 mg/kg, QW)~800~56%
Numidargistat + Anti-PD-L1~200~89%

Table 2: Complete Responses and Survival in the CT26 Model [4]

Treatment GroupComplete Responses (Tumor-Free Mice)Percent Survival at Day 46
Vehicle0/100%
Numidargistat (100 mg/kg, BID)0/100%
Anti-PD-L1 (5 mg/kg, QW)3/1030%
Numidargistat + Anti-PD-L16/1090%

Table 3: Impact on the Tumor Immune Microenvironment in the CT26 Model [4]

Immune Cell PopulationChange with Numidargistat + Anti-PD-L1
CD8+ T CellsIncreased infiltration
NK CellsIncreased infiltration
Inflammatory CytokinesIncreased levels

Experimental Protocols

In Vivo Tumor Growth Study in CT26 Syngeneic Mouse Model[4]
  • Animal Model: Female BALB/c mice.

  • Tumor Cell Line: CT26 murine colon carcinoma cells.

  • Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the right flank of the mice.

  • Treatment Groups:

    • Vehicle control (water), administered by oral gavage twice daily.

    • Numidargistat (CB-1158), 100 mg/kg, administered by oral gavage twice daily, starting one day after tumor implantation.

    • Anti-PD-L1 antibody (clone 10F.9G2), 5 mg/kg, administered intraperitoneally once weekly.

    • Combination of Numidargistat and anti-PD-L1 antibody at the above-mentioned dosages and schedules.

  • Tumor Volume Measurement: Tumor volume was measured three times per week using digital calipers and calculated using the formula: (length × width²) / 2.

  • Euthanasia Criteria: Animals were euthanized when tumors became necrotic or reached a volume of 2000 mm³.

  • Immune Cell Analysis: For analysis of the tumor microenvironment, tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers for analysis by flow cytometry.

  • Cytokine Analysis: Tumor lysates were analyzed for cytokine and chemokine levels using Luminex assays.

Experimental_Workflow_CT26_Model Start Start Implantation Subcutaneous Implantation of 1x10^6 CT26 Cells in BALB/c Mice Start->Implantation Randomization Randomization into Treatment Groups Implantation->Randomization Treatment Treatment Administration: - Vehicle - Numidargistat (100 mg/kg, BID, p.o.) - Anti-PD-L1 (5 mg/kg, QW, i.p.) - Combination Randomization->Treatment Monitoring Tumor Volume Measurement (3 times/week) Treatment->Monitoring Endpoint Endpoint: - Tumor Volume > 2000 mm³ - Necrosis Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Profiling (Flow Cytometry) - Cytokine Analysis (Luminex) Endpoint->Analysis End End Analysis->End

Fig. 2: Experimental workflow for the in vivo study.

Discussion and Future Perspectives

The preclinical data strongly suggest a synergistic anti-tumor effect when this compound is combined with anti-PD-L1 therapy. This combination not only leads to a more profound inhibition of tumor growth but also results in a higher rate of complete responses and improved overall survival in the CT26 colon carcinoma model.[4] The enhanced efficacy is associated with a favorable modulation of the tumor microenvironment, characterized by increased infiltration of cytotoxic CD8+ T cells and NK cells.[4]

These promising preclinical findings have provided the rationale for clinical investigations. A phase 1/2 clinical trial (NCT02903914) has evaluated Numidargistat as a single agent and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. While the combination was generally well-tolerated, the observed anti-tumor activity was limited in the heavily pretreated patient population of this study. However, some clinical benefit was observed, warranting further investigation into optimal combination strategies and patient selection.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to this combination therapy.

  • Exploring the synergy of Numidargistat with other immunotherapeutic modalities, such as CAR-T cell therapy and other checkpoint inhibitors.

  • Investigating the optimal dosing and scheduling of Numidargistat in combination regimens to maximize efficacy and minimize potential toxicities.

References

Numidargistat Dihydrochloride: A Selective Approach to Targeting Extracellular Arginase 1 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Numidargistat dihydrochloride (also known as CB-1158 and INCB001158) has emerged as a potent and selective inhibitor of arginase 1 (ARG1), a critical enzyme implicated in tumor immune evasion. This guide provides a comprehensive comparison of Numidargistat with other arginase inhibitors, supported by experimental data, to elucidate its selective mechanism of action against extracellular ARG1 for researchers, scientists, and drug development professionals.

The Critical Role of Extracellular Arginase in Cancer Progression

Arginase 1 is a key enzyme in the urea cycle, converting L-arginine to ornithine and urea. In the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and other immune cells secrete ARG1 into the extracellular space.[1][2] This extracellular arginase depletes L-arginine, an amino acid essential for the proliferation and activation of T-cells, thereby suppressing the anti-tumor immune response.[3][4] Targeting extracellular ARG1 is therefore a promising strategy in cancer immunotherapy.

Numidargistat's Selectivity for Arginase 1

This compound demonstrates a clear preference for inhibiting arginase 1 over arginase 2 (ARG2), the mitochondrial isoform of the enzyme. This selectivity is evident from its half-maximal inhibitory concentration (IC50) values.

CompoundArginase 1 (ARG1) IC50 (nM)Arginase 2 (ARG2) IC50 (nM)Selectivity (ARG2 IC50 / ARG1 IC50)
Numidargistat (CB-1158) 86 [5]296 [5]~3.4
OATD-0217[6]34[6]~2.0
ABH (2(S)-amino-6-boronohexanoic acid)Kᵢ = 110 nM[7]Kᵢ = 250 nM[7]~2.3
BEC (S-(2-boronoethyl)-L-cysteine)Kᵢ = 400-600 nM[7]Kᵢ = 310 nM[7]~0.5-0.8
nor-NOHA (Nω-Hydroxy-nor-L-arginine)Kᵢ = 500 nM[7]Kᵢ = 50 nM[7]0.1

Note: Kᵢ (inhibition constant) values are presented for ABH, BEC, and nor-NOHA, which are comparable to IC50 values under specific assay conditions.

The Key Differentiator: Extracellular vs. Intracellular Activity

The defining characteristic of Numidargistat is its designed selectivity for extracellular arginase. This is attributed to its limited ability to penetrate cell membranes and inhibit intracellular arginase. In contrast, dual inhibitors like OATD-02 are effective against both extracellular and intracellular forms of the enzyme.

CompoundExtracellular Activity (Recombinant Human Arginase 1 IC50)Intracellular Activity (Cell-based Assay IC50)
Numidargistat (CB-1158) ~86 nM [5]32-139 µM [5]
OATD-0217 nM[6]1.1 µM (in M2-polarized macrophages)[6]

This significant difference in potency, with micromolar concentrations required to inhibit intracellular arginase compared to nanomolar concentrations for the extracellular enzyme, underscores Numidargistat's targeted approach.

Signaling Pathway of Extracellular Arginase 1 Inhibition

The mechanism by which Numidargistat enhances the anti-tumor immune response is centered on the restoration of L-arginine levels in the TME.

Extracellular_Arginase_Inhibition cluster_TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cell (MDSC) ARG1 Extracellular Arginase 1 (ARG1) MDSC->ARG1 Secretes L_Arginine L-Arginine ARG1->L_Arginine Depletes Immune_Evasion Immune Evasion ARG1->Immune_Evasion Promotes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea Hydrolyzes to T_Cell T-Cell L_Arginine->T_Cell Required for TCR T-Cell Receptor (TCR) Signaling T_Cell->TCR Proliferation_Activation T-Cell Proliferation & Activation TCR->Proliferation_Activation Tumor_Cell Tumor Cell Proliferation_Activation->Tumor_Cell Anti-tumor Immunity Numidargistat Numidargistat dihydrochloride Numidargistat->ARG1 Inhibits

Caption: Inhibition of extracellular ARG1 by Numidargistat restores L-arginine levels, promoting T-cell activation and anti-tumor immunity.

Experimental Protocols

Determination of IC50 for Recombinant Human Arginase 1 and 2 (Extracellular Activity)

This protocol is adapted from commercially available arginase activity assay kits.[8][9][10]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Reconstitute recombinant human arginase 1 and arginase 2 enzymes in assay buffer.

    • Prepare a solution of L-arginine substrate.

    • Prepare a urea standard curve.

  • Enzyme Activation:

    • Activate the arginase enzymes by incubating with MnCl₂ at 37°C for 10 minutes.

  • Inhibition Assay:

    • Add serial dilutions of Numidargistat to a 96-well plate.

    • Add the activated arginase enzyme to each well.

    • Initiate the reaction by adding the L-arginine substrate.

    • Incubate at 37°C for a defined period (e.g., 30-120 minutes).

  • Urea Detection:

    • Stop the reaction and add a colorimetric reagent that reacts with the urea produced.

    • Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Numidargistat compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Determination of Intracellular Arginase Activity

This protocol is based on methods for measuring arginase activity in cell lysates.[8][9][10]

  • Cell Culture and Treatment:

    • Culture cells known to express arginase (e.g., MDSCs, HepG2, or K562 cells) to the desired density.

    • Treat the cells with a dose-titration of Numidargistat for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Harvest and wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100).

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Arginase Activity Assay:

    • Perform the arginase activity assay on the cell lysates as described in the extracellular activity protocol (steps 2-5). The substrate is added to the lysate containing the intracellular arginase.

Logical Framework for Selectivity

The selective inhibition of extracellular arginase 1 by Numidargistat is a result of its chemical properties and targeted design.

Selectivity_Logic Numidargistat Numidargistat dihydrochloride Properties Physicochemical Properties Numidargistat->Properties Extracellular_ARG1 Extracellular Arginase 1 Numidargistat->Extracellular_ARG1 Direct Access Intracellular_Arginase Intracellular Arginase (ARG1 & ARG2) Numidargistat->Intracellular_Arginase Poor Access Cell_Membrane Cell Membrane Properties->Cell_Membrane Limited Permeability High_Potency High Potency (nM IC50) Extracellular_ARG1->High_Potency Low_Potency Low Potency (µM IC50) Intracellular_Arginase->Low_Potency Selective_Inhibition Selective Inhibition of Extracellular Arginase 1 High_Potency->Selective_Inhibition Low_Potency->Selective_Inhibition

Caption: Numidargistat's limited cell permeability leads to potent inhibition of extracellular ARG1 and weak inhibition of intracellular arginases.

Conclusion

This compound is a highly selective inhibitor of extracellular arginase 1. Its mechanism of action is primarily driven by its limited cell permeability, resulting in potent inhibition of ARG1 in the tumor microenvironment while largely sparing intracellular arginase. This targeted approach offers a distinct advantage in cancer immunotherapy by restoring L-arginine levels essential for T-cell function, thereby overcoming a key mechanism of tumor immune evasion. The comparative data presented in this guide highlight the unique profile of Numidargistat and provide a rationale for its continued investigation as a promising therapeutic agent.

References

Evaluating Numidargistat Dihydrochloride's Efficacy Through Tumor Microenvironment Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information on Numidargistat dihydrochloride (CB-1158/INCB001158) and a key comparator, OATD-02. I have preclinical and clinical data on their mechanism of action as arginase inhibitors, their effects on the tumor microenvironment (TME), including changes in immune cell populations (CD8+ T cells, NK cells, MDSCs, Tregs) and arginine levels. I also have some details on their efficacy as monotherapies and in combination with checkpoint inhibitors.

Crucially, I have found direct comparisons between Numidargistat and OATD-02, highlighting differences in their targets (ARG1 vs. dual ARG1/ARG2) and intracellular activity. I have also located several resources describing experimental protocols for evaluating the TME, such as multiplexed immunofluorescence, flow cytometry, and methods for measuring arginine levels.

With the information currently available, I can proceed to structure the comparison guide. I can create the required tables summarizing the quantitative data, generate the Graphviz diagrams for the signaling pathways and experimental workflows, and write the main body of the guide, including the detailed experimental protocols. I believe I have sufficient information to fulfill the user's request without needing further Google searches. Therefore, I will now proceed with generating the final response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound (formerly known as CB-1158 or INCB001158), an inhibitor of arginase 1 (ARG1), with other therapeutic strategies targeting the tumor microenvironment (TME). By objectively evaluating its performance based on preclinical and clinical data, this document serves as a resource for researchers and drug development professionals investigating novel cancer immunotherapies. The focus is on the molecular and cellular changes within the TME as a primary measure of Numidargistat's efficacy.

Introduction: Targeting Arginine Metabolism in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression and the response to therapy. A key feature of the TME is its ability to suppress the anti-tumor immune response, creating a favorable niche for tumor growth and survival. One of the primary mechanisms of this immune suppression is the depletion of essential amino acids, such as L-arginine, which are vital for the proliferation and function of cytotoxic immune cells like CD8+ T cells and Natural Killer (NK) cells.[1][2][3]

Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key cellular components of the TME that express high levels of the enzyme arginase 1 (ARG1).[2][4] ARG1 catalyzes the hydrolysis of L-arginine to ornithine and urea, thereby depleting the local L-arginine concentration and impairing the anti-tumor activity of T cells.[2][4] this compound is a potent and selective small-molecule inhibitor of ARG1, designed to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[1][2]

This guide will compare the effects of Numidargistat on the TME with those of a dual ARG1/ARG2 inhibitor, OATD-02, providing a detailed analysis of their respective mechanisms and preclinical/clinical data.

Mechanism of Action: Numidargistat vs. Dual Arginase Inhibition

Numidargistat primarily targets the extracellular activity of ARG1, which is secreted by myeloid cells in the TME.[5][6] By inhibiting ARG1, Numidargistat aims to increase the bioavailability of L-arginine for T cells, thereby enhancing their proliferation and cytotoxic function.

In contrast, OATD-02 is a dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[5][7] ARG2 is an intracellular enzyme that also contributes to arginine depletion and has been implicated in tumor cell metabolism and proliferation. The ability of OATD-02 to inhibit both isoforms, including intracellular ARG2, potentially offers a broader and more potent anti-tumor effect compared to a selective ARG1 inhibitor.[5][7][8]

Signaling Pathway of Arginase Inhibition in the TME

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_T_Cell T Cell MDSC_TAM MDSCs / TAMs ARG1 Arginase 1 (ARG1) MDSC_TAM->ARG1 expresses L_Arginine L-Arginine ARG1->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes to T_Cell CD8+ T Cell L_Arginine->T_Cell required for T_Cell_Proliferation Proliferation & Function T_Cell->T_Cell_Proliferation Numidargistat Numidargistat (ARG1 Inhibitor) Numidargistat->ARG1 inhibits OATD_02 OATD-02 (Dual ARG1/ARG2 Inhibitor) OATD_02->ARG1 inhibits

Caption: Mechanism of Arginase Inhibition in the TME.

Preclinical Data Comparison

Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor activity of both Numidargistat and OATD-02.

In Vitro and In Vivo Efficacy
ParameterNumidargistat (CB-1158)OATD-02Reference
Target(s) Arginase 1 (ARG1)Arginase 1 (ARG1) & Arginase 2 (ARG2)[5][7]
Cellular Activity Predominantly extracellularExtracellular and intracellular[7][8]
IC50 (ARG1) 98 nM (human)17 nM[5][9]
IC50 (ARG2) -34 nM[5]
Monotherapy Efficacy Reduced tumor growth in multiple syngeneic modelsSignificant tumor growth inhibition in CT26 and B16F10 models[1][7]
Combination Efficacy Enhanced anti-tumor efficacy with anti-PD-1/PD-L1, adoptive T/NK cell therapy, and gemcitabineSuperior activity when combined with anti-PD-L1 and IDO inhibitors[1][5]
Impact on the Tumor Microenvironment
TME ComponentEffect of Numidargistat (CB-1158)Effect of OATD-02Reference
L-Arginine Levels Increased plasma and tumor arginine levelsIncreased plasma and intratumoral arginine levels[1][7][10]
CD8+ T Cells Increased infiltration in tumorsIncreased T-cell infiltration in tumors[1][11]
NK Cells Increased infiltration in tumors-[1]
MDSCs Blocks myeloid cell-mediated T cell suppressionDecreased levels of MDSCs[1][5]
Tregs -Decreased levels of Tregs[5]
Inflammatory Cytokines Increased expression of Th1/NK/M1-associated chemokines and cytokines-[9]

Clinical Data Overview

Numidargistat has been evaluated in Phase 1/2 clinical trials as both a monotherapy and in combination with other anti-cancer agents.

Numidargistat (INCB001158) Clinical Trial Findings

A first-in-human Phase 1 study (NCT02903914) evaluated the safety and efficacy of Numidargistat alone and in combination with pembrolizumab in patients with advanced solid tumors.[12][13][14]

ParameterMonotherapyCombination with PembrolizumabReference
Patients 107153[12][13]
Median Duration of Exposure 56 days84 days[12][13]
Grade ≥3 Adverse Events 45.8%51.7%[12][13]
Overall Response Rate (ORR) Limited antitumor activityHighest ORR of 19.2% in anti-PD-1/PD-L1-naïve HNSCC[12][13][15]
Pharmacodynamic Effect Dose-dependent increase in plasma arginineDose-dependent increase in plasma arginine[12][13]

While Numidargistat was generally well-tolerated and demonstrated on-target pharmacodynamic activity, the clinical antitumor efficacy was limited.[12][13][16] The addition of Numidargistat to pembrolizumab did not appear to significantly improve efficacy over historical controls for most tumor types.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of arginase inhibitors on the tumor microenvironment.

Multiplexed Immunofluorescence for TME Cell Profiling

This protocol allows for the simultaneous detection of multiple protein biomarkers in a single tissue section, providing spatial context to the cellular composition of the TME.

mIF_Workflow Sample_Prep FFPE Tissue Sectioning & Deparaffinization Antigen_Retrieval Heat-Induced Epitope Retrieval (HIER) Sample_Prep->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Opal Opal Fluorophore Application Secondary_Ab->Opal Stripping Antibody Elution (Stripping) Opal->Stripping Repeat Repeat Cycles for Additional Markers Stripping->Repeat Repeat->Antigen_Retrieval Counterstain DAPI Counterstain Repeat->Counterstain Imaging Multispectral Imaging Counterstain->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Multiplex Immunofluorescence Workflow.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides. Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using an appropriate retrieval buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0) in a pressure cooker or water bath.[17]

  • Blocking: Sections are incubated with a blocking buffer (e.g., 1X PBS with 5% normal serum and 0.3% Triton X-100) for 60 minutes at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Sections are incubated with the first primary antibody diluted in antibody dilution buffer overnight at 4°C.

  • Secondary Antibody & Detection: After washing, sections are incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an Opal fluorophore (e.g., Opal 520, 570, 620, 690).

  • Antibody Stripping: The primary and secondary antibodies are removed by another round of HIER.

  • Sequential Staining: Steps 3-6 are repeated for each additional primary antibody, using a different Opal fluorophore for each target.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The slides are then coverslipped with a mounting medium.

  • Imaging and Analysis: Slides are scanned using a multispectral imaging system. The images are then analyzed to quantify the expression and co-localization of different markers.[19]

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is a powerful technique for the high-throughput, quantitative analysis of immune cell populations within the TME.

Flow_Cytometry_Workflow Tumor_Dissociation Tumor Dissociation to Single-Cell Suspension Cell_Count Cell Counting and Viability Assessment Tumor_Dissociation->Cell_Count Fc_Block Fc Receptor Blocking Cell_Count->Fc_Block Surface_Staining Surface Marker Staining Fc_Block->Surface_Staining Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Staining->Fix_Perm Acquisition Data Acquisition on Flow Cytometer Surface_Staining->Acquisition if only surface markers Intracellular_Staining Intracellular Marker Staining Fix_Perm->Intracellular_Staining Intracellular_Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Flow Cytometry Workflow for Immune Profiling.

  • Single-Cell Suspension: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. This can be achieved using commercial tumor dissociation kits or a combination of enzymes like collagenase and DNase.[20]

  • Cell Staining:

    • Cells are first incubated with a viability dye to exclude dead cells from the analysis.

    • Fc receptors are blocked to prevent non-specific antibody binding.

    • Cells are then stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).

    • For intracellular targets (e.g., FoxP3 for Tregs, granzyme B for cytotoxic cells), cells are fixed and permeabilized before staining with antibodies against these intracellular proteins.[21]

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

Measurement of L-Arginine Levels

Quantifying L-arginine levels in plasma and tumor interstitial fluid is a key pharmacodynamic marker for arginase inhibitors.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for the accurate quantification of amino acids. Plasma or tumor homogenates are deproteinized, and the supernatant is analyzed by HPLC.[22]

  • ELISA Kits: Commercially available ELISA kits provide a more high-throughput method for measuring L-arginine concentrations in various biological samples.[10]

  • Fluorometric Assay Kits: These kits offer a sensitive and specific enzyme-based assay for the measurement of L-arginine.[23]

Conclusion

This compound effectively inhibits ARG1 and modulates the tumor microenvironment by increasing L-arginine availability, which is crucial for anti-tumor immune responses. Preclinical data demonstrate its ability to enhance the infiltration and function of cytotoxic T cells and NK cells, leading to tumor growth inhibition, particularly when combined with other immunotherapies.[1][24]

However, clinical trial results have shown limited monotherapy efficacy, suggesting that targeting ARG1 alone may not be sufficient to overcome the complex immunosuppressive network within the TME for all tumor types.[12][13][16] The development of dual ARG1/ARG2 inhibitors like OATD-02, which can target both extracellular and intracellular arginine depletion, represents a promising next-generation approach.[5][7][8]

Further research is warranted to identify patient populations most likely to benefit from arginase inhibition and to explore rational combination strategies that can more effectively reprogram the tumor microenvironment to favor a robust and durable anti-tumor immune response. The experimental protocols detailed in this guide provide a framework for the continued evaluation of these and other TME-modulating agents.

References

Safety Operating Guide

Proper Disposal Procedures for Numidargistat Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Numidargistat dihydrochloride, a potent and orally-bioavailable inhibitor of arginase used in research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

I. Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. Much of the specific physical and chemical data is not publicly available, as indicated in the safety data sheets.

PropertyData
Appearance Solid[1]
Color White to yellow[2]
Odor No data available[1]
pH No data available[1]
Melting/Freezing Point No data available[1]
Boiling Point/Range No data available[1]
Flash Point No data available[1]
Water Solubility No data available[1]
Molecular Weight 360.04 g/mol [2]
Formula C₁₁H₂₄BCl₂N₃O₅[2]

II. Safe Handling and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk.

  • Hand Protection : Wear appropriate protective gloves.

  • Eye/Face Protection : Use chemical safety goggles or glasses.

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection : In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

III. Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate : Evacuate personnel from the immediate area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup :

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For solutions, absorb with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal : Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the guidelines in Section IV.[1]

IV. Disposal Protocol

The primary directive for the disposal of this compound is to adhere strictly to all applicable country, federal, state, and local regulations for chemical waste.[1] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[3]

Experimental Protocol for Waste Management:

While specific chemical degradation protocols for this compound are not publicly available, the following general procedure for the disposal of chemical waste from a research setting should be followed:

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Labeling :

    • Collect all waste in designated, leak-proof, and compatible containers.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Consult Institutional EHS :

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this category of chemical waste. They will provide information on appropriate waste codes and disposal vendors.

  • Waste Pickup and Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company, as directed by your EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Wear Appropriate PPE B Handle in Ventilated Area A->B C Unused Numidargistat dihydrochloride D Contaminated Labware (Gloves, Vials, etc.) E Spill Cleanup Materials F Segregate as Chemical Waste C->F D->F E->F G Collect in Labeled, Sealed Container F->G H Consult Institutional EHS Guidelines G->H I Store in Designated Hazardous Waste Area H->I J Arrange Pickup by Certified Disposal Vendor I->J

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.